(4-Chlorophenylthio)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33051. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKLXLYGMAWXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187657 | |
| Record name | Acetic acid, ((p-chlorophenyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3405-88-7 | |
| Record name | 2-[(4-Chlorophenyl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3405-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, ((p-chlorophenyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003405887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3405-88-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, ((p-chlorophenyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Chlorophenylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on (4-Chlorophenylthio)acetic Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of (4-Chlorophenylthio)acetic acid. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of key processes.
Chemical and Physical Properties
This compound, also known as 2-((4-chlorophenyl)thio)acetic acid, is a sulfur-containing aromatic carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and theoretical considerations.
| Property | Value | Reference |
| CAS Number | 3405-88-7 | [1] |
| Molecular Formula | C₈H₇ClO₂S | [1] |
| Molecular Weight | 202.66 g/mol | [1] |
| Appearance | White to pale cream crystals or powder | [2][3] |
| Melting Point | 102.0-109.0 °C | [2][3] |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]acetic acid | [2][3] |
| SMILES | OC(=O)CSC1=CC=C(Cl)C=C1 | [2][3] |
| InChI Key | YPKLXLYGMAWXDO-UHFFFAOYSA-N | [2][3] |
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is through a nucleophilic substitution reaction, specifically an S-alkylation of 4-chlorothiophenol with a haloacetic acid derivative. This reaction is a variation of the Williamson ether synthesis, adapted for the formation of a thioether linkage.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of arylthioacetic acids.
Materials:
-
4-Chlorothiophenol
-
Sodium chloroacetate
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
-
Activated charcoal (optional)
Procedure:
-
Preparation of Sodium 4-chlorothiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in a minimal amount of ethanol. To this solution, add an equimolar amount of aqueous sodium hydroxide solution dropwise with stirring. The reaction is exothermic and results in the formation of the sodium salt of 4-chlorothiophenol.
-
Reaction with Sodium Chloroacetate: In a separate beaker, dissolve an equimolar amount of sodium chloroacetate in water. Add this solution to the flask containing the sodium 4-chlorothiophenoxide.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated briefly and then filtered to remove the charcoal. Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will precipitate the crude this compound.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield pure this compound as a crystalline solid.
Spectroscopic Data
While specific, high-resolution spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from the analysis of closely related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons adjacent to the sulfur atom and the carboxyl group, typically in the range of 3.5-4.0 ppm. The aromatic protons on the chlorophenyl ring will appear as two doublets (an AA'BB' system) in the aromatic region (around 7.0-7.5 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methylene carbon, a signal for the carboxylic acid carbon (typically >170 ppm), and four distinct signals for the aromatic carbons of the 4-chlorophenyl ring due to symmetry.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be present around 1700 cm⁻¹. The C-S stretching vibration is expected in the fingerprint region. Aromatic C-H and C=C stretching vibrations will also be observed.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the C-S bond.
Biological Activity and Potential Applications
Arylthioacetic acid derivatives have been investigated for a range of biological activities. While specific studies on the anticancer properties of this compound are limited, related compounds have shown promise.
Anticancer Potential
Derivatives of thiazolidinone containing a (4-chlorophenyl) group have demonstrated moderate to strong antiproliferative activity against human leukemia cell lines.[4] These compounds have been shown to induce apoptosis and cause cell cycle arrest.[4] The presence of an electron-donating group on the thiazolidinone moiety was found to be important for its anticancer property.[4]
Although this compound itself is not a thiazolidinone, its structural similarity to fragments of these more complex molecules suggests that it could serve as a valuable synthon or a starting point for the development of novel anticancer agents. Further research is warranted to evaluate the cytotoxicity of this compound against various cancer cell lines and to elucidate its mechanism of action.
Potential Signaling Pathways
The induction of apoptosis is a key mechanism for many anticancer drugs. The signaling cascade leading to programmed cell death is complex and can be initiated through various pathways.
Caption: A simplified potential mechanism of apoptosis induction by a bioactive compound.
Conclusion
This compound is a readily synthesizable compound with potential for further investigation in the field of medicinal chemistry. This guide provides the foundational knowledge for its preparation and characterization. The exploration of its biological activities, particularly its anticancer potential, represents a promising area for future research and drug development efforts. The detailed methodologies and structured data presented herein are intended to facilitate such endeavors.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to (4-Chlorophenylthio)acetic acid (CAS 3405-88-7)
Introduction
(4-Chlorophenylthio)acetic acid, identified by the CAS number 3405-88-7, is a sulfur-containing aromatic carboxylic acid. Its structure, featuring a chlorophenyl ring linked to an acetic acid moiety via a thioether bond, makes it a molecule of interest for researchers in medicinal chemistry, organic synthesis, and materials science. As a derivative of phenylthioacetic acid, it serves as a versatile building block for the synthesis of more complex molecules and as a candidate for biological screening. This technical guide provides a detailed overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, expected analytical characteristics, and a general framework for evaluating its biological potential.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are crucial for its accurate identification, handling, and use in experimental settings.
Table 1: Chemical Identifiers
| Identifier | Value | Citation |
| CAS Number | 3405-88-7 | [1][2][3][4] |
| Molecular Formula | C₈H₇ClO₂S | [1][3][4] |
| Molecular Weight | 202.66 g/mol | [1][4] |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]acetic acid | [3] |
| SMILES | OC(=O)CSC1=CC=C(Cl)C=C1 | [3] |
| InChI Key | YPKLXLYGMAWXDO-UHFFFAOYSA-N | [3][4] |
| Synonyms | p-Chlorophenylmercaptoacetic acid, 4-chlorophenylthio acetic acid, 2-(4-chlorophenyl)sulfanylacetic acid | [4][5] |
Table 2: Physicochemical Properties
| Property | Value | Citation |
| Appearance | Off-white to light brown or pale cream crystals/powder | [2][3] |
| Melting Point | 104-107 °C | [1][2] |
| Assay Purity | ≥97.5% (by HPLC or Aqueous Acid-Base Titration) | [3] |
| Storage | Store at room temperature in a dry, well-ventilated place | [2][5] |
Synthesis and Purification
While specific, peer-reviewed synthesis protocols for this compound were not detailed in the initial search, a standard and chemically sound method involves the S-alkylation of 4-chlorothiophenol with a haloacetic acid, such as chloroacetic acid, under basic conditions. This nucleophilic substitution reaction is a common method for forming thioether linkages.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure based on the pathway illustrated above.
-
Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorothiophenol (e.g., 10 mmol) in 50 mL of a suitable solvent such as ethanol or water.
-
Deprotonation : Slowly add an equimolar amount of a base, such as sodium hydroxide (10 mmol), to the solution while stirring. This will form the sodium 4-chlorothiophenolate salt in situ.
-
Alkylation : In a separate beaker, dissolve chloroacetic acid (10 mmol) in a minimal amount of the same solvent and add it dropwise to the flask containing the thiophenolate solution.
-
Reaction : Heat the reaction mixture to reflux (approximately 80-100 °C, depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel.
-
Acidification : Acidify the aqueous solution with a dilute strong acid, such as 2M hydrochloric acid, until the pH is approximately 2. This will protonate the carboxylate, causing the this compound product to precipitate as a solid.
-
Isolation : Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts.
-
Purification : Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying : Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.
Analytical Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques. While specific datasets are not provided, the expected spectral characteristics can be predicted based on its molecular structure.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons : Two doublets in the range of δ 7.2-7.5 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring. - Methylene Protons (-S-CH₂-) : A singlet around δ 3.6-3.8 ppm. - Carboxylic Acid Proton (-COOH) : A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (-C=O) : A signal in the range of δ 170-175 ppm. - Aromatic Carbons : Four signals between δ 128-135 ppm. The carbon attached to sulfur (ipso-carbon) will be distinct. - Methylene Carbon (-S-CH₂-) : A signal around δ 35-40 ppm. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid) : A very broad absorption band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band around 1700-1725 cm⁻¹. - C=C Stretch (Aromatic) : Peaks around 1600 cm⁻¹ and 1475 cm⁻¹. - C-S Stretch : A weak absorption in the range of 600-800 cm⁻¹. - C-Cl Stretch : A strong absorption in the range of 1000-1100 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺) : A peak at m/z ≈ 202. - Isotopic Peak (M+2) : A significant peak at m/z ≈ 204, with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes). |
Biological Activity and Screening
The biological activity profile of this compound is not well-documented in publicly available literature. Compounds with similar structures are often investigated for a range of activities, including antibacterial, antifungal, anti-inflammatory, or as enzyme inhibitors. A general workflow for screening a novel compound like this is essential to identify potential therapeutic applications.
Caption: General workflow for biological activity screening.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a standard method for primary screening to assess the general cytotoxicity of a compound against a cancer cell line (e.g., HeLa cells).
-
Cell Culture : Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding : Harvest cells using trypsin-EDTA and seed them into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated cells (medium only).
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Safety and Handling
According to the Safety Data Sheet (SDS), this compound requires careful handling in a laboratory setting.[5]
-
Personal Precautions : Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid dust formation and inhalation.[5]
-
Safe Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
-
Storage : Store in a cool, dry place in a tightly sealed container.[5]
-
First Aid :
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[5]
-
Skin Contact : Wash off with soap and plenty of water.[5]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.[5]
-
Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] In all cases of exposure, it is advised to consult a physician.[5]
-
References
- 1. This compound, 10g | Worldwide Life Sciences [wwmponline.com]
- 2. This compound CAS#: 3405-88-7 [m.chemicalbook.com]
- 3. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Page loading... [guidechem.com]
physical and chemical properties of (4-Chlorophenylthio)acetic acid
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (4-Chlorophenylthio)acetic acid. It is intended for researchers, scientists, and professionals involved in drug development and chemical research.
Chemical Identity and Physical Properties
This compound is a sulfur-containing aromatic carboxylic acid. Its core structure consists of a 4-chlorothiophenol moiety linked to an acetic acid group via a thioether bond.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-((4-chlorophenyl)thio)acetic acid | [1] |
| CAS Number | 3405-88-7 | [1] |
| Molecular Formula | C₈H₇ClO₂S | [1] |
| Molecular Weight | 202.66 g/mol | [2] |
| Appearance | Off-white to light brown solid | [3] |
| Melting Point | 104-107 °C | [3] |
| Boiling Point | 348.4 °C at 760 mmHg (Predicted) | N/A |
| pKa | Estimated ~3-4 | N/A |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and chloroform. | [4][5] |
Spectral Data
Definitive ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not widely published in spectral databases. The data presented here are based on analysis of its structural components and data from closely related compounds, such as its methyl ester.
Table 2: Predicted and Representative Spectral Data
| Spectrum Type | Predicted/Representative Data |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.2-7.4 ppm), singlet for the methylene protons (~3.6 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Aromatic carbons (~129-135 ppm), methylene carbon (~35 ppm), and a carbonyl carbon (~175 ppm). |
| IR (Infrared) | Characteristic peaks for O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch (~1700 cm⁻¹), C-S stretch, and C-Cl stretch. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 202/204 (due to chlorine isotopes). Fragmentation would likely involve loss of the carboxyl group and cleavage of the C-S bond. |
Synthesis and Experimental Protocols
A common and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a haloacetic acid or its salt with 4-chlorothiophenol in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chlorothiophenol
-
Sodium chloroacetate or chloroacetic acid
-
Sodium hydroxide
-
Ethanol or a similar suitable solvent
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
Preparation of Sodium 4-chlorothiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in ethanol. To this solution, add an equimolar amount of sodium hydroxide dissolved in a minimal amount of water. Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the sodium thiophenoxide salt.
-
Nucleophilic Substitution: To the solution of sodium 4-chlorothiophenoxide, add an equimolar amount of sodium chloroacetate dissolved in water. Heat the reaction mixture to reflux and maintain it for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted 4-chlorothiophenol.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify it with dilute hydrochloric acid until the pH is acidic (pH ~2). The this compound will precipitate out as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.
-
Drying: Dry the purified product in a vacuum oven to obtain the final this compound.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While extensive biological studies on this compound are limited in publicly accessible literature, the broader class of phenylthioacetic acid derivatives has been investigated for various biological activities.
Antimicrobial Activity
Derivatives of phenylthioacetic acid are known to be precursors in the synthesis of heterocyclic compounds like benzothiazoles, which have shown antimicrobial properties.[7] It is plausible that this compound itself may exhibit some level of antibacterial or antifungal activity, although specific studies are needed to confirm this.
Potential as a Herbicide
Some thiophenoxyacetic acid derivatives have been reported to exhibit herbicidal activity.[8] The structural similarity of this compound to some known herbicides suggests it could be investigated for such applications.
Use in Drug Development
A number of organotin(IV) derivatives of a related compound, 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, have been synthesized and tested for their antibacterial and antifungal activities.[9] This indicates that the core structure of this compound can be a scaffold for developing new biologically active compounds.
Signaling Pathways
Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by this compound. Research into its biological effects would be required to elucidate any such mechanisms.
Logical Relationship of Potential Biological Investigation
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound, 10g | Worldwide Life Sciences [wwmponline.com]
- 3. Page loading... [guidechem.com]
- 4. britannica.com [britannica.com]
- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on (4-Chlorophenylthio)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chlorophenylthio)acetic acid is a chemical compound belonging to the class of arylthioacetic acids. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis and characterization. Due to the absence of extensive research on its specific biological activities, this guide focuses on the fundamental chemical aspects of the molecule, providing a solid foundation for researchers interested in exploring its potential applications. A logical workflow for its synthesis is also presented visually.
Molecular Structure and Properties
This compound, with the IUPAC name 2-[(4-chlorophenyl)sulfanyl]acetic acid, is characterized by a 4-chlorophenyl group linked via a sulfur atom to an acetic acid moiety. This structure imparts specific chemical properties that are of interest in organic synthesis and medicinal chemistry.
Chemical Structure
The structure consists of a benzene ring substituted with a chlorine atom at the para-position. This ring is connected through a thioether linkage to the alpha-carbon of an acetic acid molecule.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₂S | [1][2] |
| Molecular Weight | 202.66 g/mol | [2] |
| CAS Number | 3405-88-7 | [1][2] |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]acetic acid | [2] |
| Physical Form | White to pale cream crystals or powder | [2] |
| Melting Point | 102.0 - 109.0 °C | [2] |
| Purity (Assay) | ≥97.5% (HPLC, Aqueous acid-base Titration) | [2] |
| SMILES | OC(=O)CSC1=CC=C(Cl)C=C1 | [2] |
| InChI Key | YPKLXLYGMAWXDO-UHFFFAOYSA-N | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound. The synthesis is presented as a two-step process, starting from the preparation of the key intermediate, 4-chlorothiophenol.
Synthesis of 4-Chlorothiophenol (Precursor)
Materials:
-
Sodium p-chlorobenzenesulfonate (1.0 eq)
-
Tetrabutylammonium bromide (0.03 eq)
-
Toluene
-
Thionyl chloride (1.1 eq)
-
Iron powder (4.0 eq)
-
60% Sulfuric acid
-
n-Hexane
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, add sodium p-chlorobenzenesulfonate, tetrabutylammonium bromide, and toluene.
-
Slowly add thionyl chloride at room temperature.
-
After the addition is complete, raise the temperature to 60°C and maintain the reaction for 5 hours.
-
Cool the reaction mixture to room temperature.
-
To the resulting mixture, add iron powder in batches while controlling the temperature between 40-50°C.
-
Slowly add 60% sulfuric acid, maintaining the temperature in the 40-50°C range.
-
After the addition is complete, heat the mixture to 60°C and maintain for 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and separate the layers.
-
The organic phase is subjected to vacuum distillation to recover the toluene.
-
The crude 4-chlorothiophenol is purified by recrystallization from n-hexane to yield the pure product.
Synthesis of this compound
Materials:
-
4-Chlorothiophenol (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Sodium hydroxide (or other suitable base like potassium carbonate)
-
Water or a suitable organic solvent (e.g., acetone, ethanol)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask, dissolve 4-chlorothiophenol in an aqueous solution of sodium hydroxide at room temperature to form the sodium thiophenoxide salt.
-
In a separate vessel, dissolve chloroacetic acid in water.
-
Slowly add the aqueous solution of chloroacetic acid to the sodium 4-chlorothiophenoxide solution with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture by the slow addition of hydrochloric acid until the pH is approximately 2-3.
-
The precipitation of the crude this compound should be observed.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white to pale cream solid.
Characterization Protocol
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (S-CH₂-COOH) and a set of doublets in the aromatic region corresponding to the protons on the 4-chlorophenyl ring. The acidic proton of the carboxylic acid will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the methylene carbon, and the carbons of the chlorophenyl ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and characteristic peaks for the C-S and C-Cl bonds, as well as aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): Mass spectral analysis should show the molecular ion peak corresponding to the molecular weight of the compound (202.66 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.
-
Melting Point Analysis: The melting point of the purified product should be determined and compared to the literature value (102.0 - 109.0 °C).
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide has detailed the molecular structure, properties, and a reliable synthesis protocol for this compound. While the biological profile of this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The provided information serves as a crucial resource for researchers, enabling further investigation into the synthesis of its derivatives and exploration of its potential in drug discovery and development. The detailed protocols and characterization guidelines will aid in ensuring the quality and reproducibility of future studies involving this compound.
References
A Technical Guide to the Solubility of (4-Chlorophenylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-Chlorophenylthio)acetic acid is a compound of interest in various research and development sectors. Understanding its solubility profile is critical for applications ranging from reaction chemistry to formulation development. This technical guide provides a comprehensive overview of the solubility of this compound. Due to a lack of publicly available quantitative solubility data, this document focuses on providing detailed experimental protocols for determining its solubility in various solvents. Additionally, a qualitative assessment of its expected solubility based on its molecular structure is presented.
Quantitative Solubility Data
A thorough search of scientific literature, patent databases, and chemical repositories did not yield specific quantitative data on the solubility of this compound in various organic solvents or water. The absence of such data necessitates experimental determination to accurately quantify its solubility in solvents of interest.
Qualitative Solubility Assessment
Based on the principles of "like dissolves like," a qualitative prediction of the solubility of this compound can be made by analyzing its structural features:
-
Polar Carboxylic Acid Group (-COOH): This group is capable of hydrogen bonding and imparts polar characteristics to the molecule, suggesting potential solubility in polar solvents.
-
Chlorophenylthio Group: This part of the molecule is largely nonpolar and hydrophobic due to the benzene ring and the sulfur atom. The presence of chlorine slightly increases its polarity.
Therefore, this compound is expected to exhibit:
-
Low solubility in nonpolar solvents such as hexane and toluene.
-
Moderate to good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can interact with the carboxylic acid group.
-
Moderate solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) through hydrogen bonding.
-
pH-dependent solubility in water: As a carboxylic acid, its solubility in aqueous solutions will be significantly influenced by pH. In acidic to neutral media, the compound will be in its less soluble protonated form. In basic media, it will deprotonate to form a more soluble carboxylate salt.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, the following experimental methods are recommended.
Thermodynamic Solubility Determination using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2][3]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Apparatus and Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. A general guideline is to add enough solid so that undissolved particles are clearly visible after the equilibration period.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[1][4] Preliminary experiments can be conducted to determine the optimal equilibration time.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. To remove any undissolved solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a syringe filter.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. This requires the prior establishment of a calibration curve with known concentrations of the compound.[3]
-
Perform the experiment in triplicate for each solvent to ensure reproducibility.
Determination of Aqueous pH-Solubility Profile via Potentiometric Titration
For ionizable compounds like this compound, potentiometric titration is an efficient method to determine the intrinsic solubility and the pKa, which together define the pH-solubility profile.[5][6][7]
Principle: The compound is titrated with a strong acid or base, and the pH is monitored. Changes in the titration curve can be used to calculate the pKa and the solubility of the compound at different pH values.
Apparatus and Materials:
-
This compound
-
Potentiometric titration system (e.g., automatic titrator with a pH electrode)
-
Standardized solutions of hydrochloric acid (HCl) and potassium hydroxide (KOH)
-
Water (deionized or distilled)
-
Beaker or titration vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a suspension of a known amount of this compound in water.
-
Place the suspension in the titration vessel and stir continuously.
-
Titrate the suspension with a standardized solution of KOH, recording the pH after each addition of titrant.
-
The resulting titration curve will show regions where the added base neutralizes the excess acid and dissolves the solid compound.
-
Specialized software or mathematical models are then used to analyze the titration curve to determine the pKa and the intrinsic solubility of the un-ionized form of the compound.[5][6] This method is particularly advantageous for compounds with low aqueous solubility.[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. enamine.net [enamine.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
The Genesis of a Molecule: An In-depth Technical Guide to (4-Chlorophenylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chlorophenylthio)acetic acid, a halogenated arylthioacetic acid derivative, has a history rooted in the broader exploration of sulfur-containing organic compounds and their diverse applications. While a singular, seminal publication marking its discovery is not readily identifiable through contemporary search methodologies, its synthesis and study are intrinsically linked to the development of agrochemicals and potential therapeutic agents throughout the mid-20th century. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and historical context of this compound, tailored for a scientific audience.
Discovery and Historical Context
The discovery of this compound is not attributed to a single, celebrated event but rather emerged from the systematic investigation of arylthioacetic acids, a class of compounds recognized for their biological activities. The period following World War II saw a surge in research into synthetic organic chemistry, with a significant focus on developing new herbicides, fungicides, and pharmaceuticals.
The structural motif of a substituted phenyl ring linked to an acetic acid moiety through a sulfur atom was a logical extension of the well-established research on phenoxyacetic acids, which includes prominent herbicides like 2,4-D. Scientists hypothesized that the introduction of a thioether linkage and halogen substituents could modulate the biological and physicochemical properties of these molecules, potentially leading to new applications. The herbicidal and antifungal properties of related phenylthioacetic acids have been noted in various studies, suggesting that the initial interest in this compound likely stemmed from its potential as a plant growth regulator or antimicrobial agent.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₂S | [1] |
| Molecular Weight | 202.66 g/mol | [1] |
| CAS Number | 3405-88-7 | [1] |
| Melting Point | 104-107 °C | |
| Appearance | White to off-white crystalline solid |
Synthesis
The primary and most established method for the synthesis of this compound is through the nucleophilic substitution reaction between 4-chlorothiophenol and a haloacetic acid or its corresponding salt.
General Reaction Scheme
The overall synthetic pathway can be represented as follows:
Caption: General synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established Williamson ether synthesis principles, adapted for a thioether linkage.
Materials:
-
4-Chlorothiophenol
-
Sodium chloroacetate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
Procedure:
-
Preparation of Sodium 4-chlorothiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of 4-chlorothiophenol in ethanol.
-
To this solution, add an equimolar amount of sodium hydroxide dissolved in a minimal amount of water. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-chlorothiophenoxide salt.
-
Reaction with Sodium Chloroacetate: In a separate beaker, prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with a stoichiometric amount of sodium hydroxide in water.
-
Add the aqueous solution of sodium chloroacetate to the ethanolic solution of sodium 4-chlorothiophenoxide.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the this compound.
-
Purification: Filter the crude product, wash it with cold water to remove any inorganic salts, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis.
Historical and Potential Applications
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural similarity to known bioactive compounds suggests its investigation in several fields:
-
Agrochemicals: The phenoxyacetic and phenylthioacetic acid classes are known for their herbicidal properties.[2] It is plausible that this compound was synthesized and screened for similar activities, targeting the regulation of plant growth.
-
Antifungal Agents: The presence of a chlorinated phenyl ring and a thioacetic acid moiety suggests potential antifungal activity. Many organosulfur and chlorinated aromatic compounds have been investigated for their ability to inhibit fungal growth.
-
Pharmaceutical Intermediates: Arylthioacetic acids can serve as building blocks in the synthesis of more complex pharmaceutical compounds.
Signaling Pathways and Logical Relationships
The potential herbicidal action of this compound, by analogy to other auxin-like herbicides, would likely involve the disruption of plant hormone signaling pathways.
Caption: Hypothesized auxin-like herbicidal pathway.
Conclusion
This compound represents a molecule born from an era of systematic exploration in synthetic organic chemistry. While its specific history of discovery is not clearly documented, its synthesis is straightforward and follows well-established chemical principles. The physicochemical properties are well-defined, and its potential applications, particularly in the agrochemical field, can be inferred from the activities of structurally related compounds. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and life sciences. Further investigation into historical patent literature and specialized chemical archives may yet uncover a more detailed narrative of its origins and early development.
References
(4-Chlorophenylthio)acetic Acid: An Overview of Its Emerging Biological Significance
(4-Chlorophenylthio)acetic acid is a synthetic organic compound that has appeared in scientific and patent literature primarily as a chemical intermediate and as a constituent of compound libraries screened for various biological activities. While dedicated, in-depth studies on its specific biological effects are limited in publicly accessible research, a review of existing patent literature suggests its potential role in immunology and oncology, particularly as a modulator of protein tyrosine phosphatases. This technical guide synthesizes the available information, focusing on its potential mechanisms of action as described in various patents.
Potential Biological Activities and Applications
The primary indication of the biological relevance of this compound comes from its inclusion in several patents related to drug discovery. These patents suggest its potential as an inhibitor of protein tyrosine phosphatases (PTPs), a class of enzymes that play crucial roles in cell signaling, growth, and differentiation.
Inhibition of Protein Tyrosine Phosphatase PTPN2
Several patents identify this compound as a potential inhibitor of Protein Tyrosine Phosphatase, Non-Receptor Type 2 (PTPN2).[1] PTPN2 is a key negative regulator of various signaling pathways, particularly in immune cells.[1] By dephosphorylating and inactivating critical signaling molecules, PTPN2 can dampen immune responses.
In the context of cancer immunotherapy, inhibiting PTPN2 is a promising strategy to enhance the anti-tumor activity of immune cells, such as T cells.[1] The proposed mechanism involves the downstream activation of signaling pathways that promote immune cell proliferation, cytokine production, and cytotoxic activity against tumor cells.[1]
Use in the Synthesis of Anticancer Agents
This compound has also been utilized as a reactant in the synthesis of novel anticancer compounds. One patent describes its use in the creation of new derivatives of colchicine and thiocolchicine.[2] Colchicine is a well-known mitotic poison that inhibits microtubule polymerization and has been investigated for its antitumor properties.[2] The novel derivatives synthesized using this compound were reported to exhibit useful anticancer activity.[2]
Summary of Relevant Patents
The following table summarizes key patents that mention this compound, providing context for its potential applications.
| Patent Number | Title | Relevance of this compound |
| WO2021119554A1 | Compositions and methods for potentiating immune activity | Listed as a PTPN2 inhibitor for enhancing immunity, with applications in treating cancer, viral infections, and bacterial infections.[1] |
| US9217012B2 | Inhibitors of protein tyrosine phosphatases | Included in a list of compounds that can inhibit protein tyrosine phosphatases for treating diseases associated with their inappropriate activity, such as type 2 diabetes, obesity, and autoimmune disorders. |
| WO2010118241A2 | Inhibitors of protein tyrosine phosphatases | Disclosed as a compound that can selectively inhibit members of the PTP family of enzymes, with potential therapeutic applications in diseases like cancer and autoimmune disorders.[3] |
| US9340574B2 | Inhibitors of protein tyrosine phosphatases | Mentioned as a potential inhibitor of PTPs, which are linked to cancers, metabolic syndromes, and autoimmune disorders.[4] |
| EP1617843B1 | Colchicine derivatives | Used as a reactant in the synthesis of N-deacetylthiocolchicine derivatives that exhibit anticancer activity.[2] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by the inhibition of PTPN2, a potential target of this compound, leading to enhanced T-cell mediated anti-tumor immunity.
Experimental Protocols
Detailed experimental protocols for evaluating the biological activity of this compound are not available in the public domain. However, based on its suggested activity as a PTP inhibitor, standard assays would include:
-
In vitro PTPN2 Inhibition Assay: A biochemical assay using recombinant human PTPN2 and a synthetic phosphopeptide substrate to determine the IC50 value of the compound.
-
Cell-Based Phosphorylation Assays: Western blotting or flow cytometry to measure the phosphorylation status of PTPN2 substrates (e.g., STAT1, LCK) in immune cells treated with the compound.
-
T-Cell Activation and Proliferation Assays: Measuring markers of T-cell activation (e.g., CD69, CD25) and proliferation (e.g., using CFSE dilution) in the presence of the compound.
-
Cytotoxicity Assays: Co-culture experiments with cancer cell lines and immune cells (e.g., T cells or NK cells) to assess the compound's ability to enhance immune-mediated tumor cell killing.
Conclusion
While this compound is not extensively characterized in peer-reviewed literature, its repeated appearance in patents related to immunology and oncology suggests it is a molecule of interest in drug discovery. The primary hypothesized mechanism of action is the inhibition of protein tyrosine phosphatases, particularly PTPN2, which could lead to enhanced anti-tumor immune responses. Further public research is needed to validate these potential biological activities, establish a detailed pharmacological profile, and determine its therapeutic potential. At present, no quantitative data on its biological activity or detailed experimental protocols are publicly available.
References
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. 8-(4-Chlorophenylthio)-2 -o-methyladenosine 3 ,5 -cyclic monophosphate monosodium hydrate 98 (HPLC) 8-pCPT-2 -o-Me-cAMP [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
(4-Chlorophenylthio)acetic Acid: An Examination of Publicly Available Data for Therapeutic Potential
Researchers, Scientists, and Drug Development Professionals: This technical guide addresses the current publicly available information regarding the potential therapeutic applications of (4-Chlorophenylthio)acetic acid. Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of specific data on the biological activity, mechanism of action, and therapeutic utility of this particular molecule. This document summarizes the available chemical information and contextualizes it with findings on structurally related compounds, highlighting the current knowledge gaps and potential areas for future investigation.
Chemical Identity and Properties
This compound, with the CAS number 3405-88-7, is an organic compound containing a chlorophenyl group linked to an acetic acid moiety through a thioether bond.[1][2][3] Its fundamental properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₂S | [1][3] |
| Molecular Weight | 202.66 g/mol | [1] |
| Appearance | White to pale cream crystals or powder | [3] |
| Melting Point | 102.0-109.0 °C | [3] |
| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl]acetic acid | [3] |
| SMILES | OC(=O)CSC1=CC=C(Cl)C=C1 | [3] |
| InChI Key | YPKLXLYGMAWXDO-UHFFFAOYSA-N | [3] |
Review of Available Biological Activity Data
However, research on structurally similar molecules may offer some preliminary insights into potential, yet unproven, areas of biological activity. It is crucial to note that these findings are for related but distinct chemical entities and should not be extrapolated to this compound without direct experimental evidence.
Anti-inflammatory and Immunomodulatory Potential
A study on a complex pyrrole derivative containing a (4-chlorophenyl) moiety, specifically 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory and immunomodulatory effects.[4][5] In a carrageenan-induced paw edema model in rats, this compound significantly reduced edema and suppressed systemic levels of the pro-inflammatory cytokine TNF-α.[4][5] The mechanism appeared to involve the modulation of cytokine profiles, with a notable elevation of the anti-inflammatory cytokine TGF-β1.[4][5]
While this compound is significantly more complex than this compound, it highlights that the inclusion of a 4-chlorophenyl group in a molecule with an acidic function can be compatible with anti-inflammatory activity.
Potential as an Enzyme Inhibitor
A series of novel arylthioacetic acid derivatives were investigated as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that is a target for herbicides.[6] Several compounds in this class, which share the arylthioacetic acid scaffold with the molecule of interest, showed promising inhibitory activity against Arabidopsis thaliana HPPD.[6] For instance, compounds A11 and B20 exhibited Kᵢ values of 0.021 µmol L⁻¹ and 0.022 µmol L⁻¹, respectively, comparable to the commercial herbicide mesotrione.[6] This suggests that the arylthioacetic acid scaffold can interact with enzyme active sites. However, HPPD inhibition is relevant to herbicidal activity and does not directly translate to a therapeutic application in humans.
Synthesis and Methodologies
Detailed experimental protocols for the synthesis of this compound are not extensively described in the context of therapeutic development. However, general synthetic routes for related arylthioacetic acids have been published. One study on HPPD inhibitors describes a general and efficient synthetic route for preparing a library of arylthioacetic acid derivatives, which could potentially be adapted for the synthesis of this compound.[6]
The logical workflow for synthesizing such compounds typically involves the reaction of a substituted thiophenol with a haloacetic acid derivative. A generalized representation of this synthesis is provided below.
Caption: Generalized workflow for the synthesis of this compound.
Signaling Pathways and Mechanisms of Action
There is no available information in the scientific literature detailing the signaling pathways or specific molecular mechanisms of action for this compound in a therapeutic context. The diagram below illustrates the current void in our understanding of its biological interactions.
Caption: The unknown mechanism of action of this compound.
Conclusion and Future Directions
The current body of publicly accessible scientific and patent literature is insufficient to support any claims regarding the therapeutic applications of this compound. While the compound is commercially available for research purposes, there is a clear absence of published studies investigating its pharmacological properties.
For researchers and drug development professionals, this represents a largely unexplored area. Future research initiatives would need to begin with fundamental in vitro screening to identify any potential biological activities. This could include:
-
Broad-panel kinase and phosphatase screening: To identify potential enzyme inhibitory activity.
-
Receptor binding assays: To determine if the compound interacts with known drug targets.
-
Cell-based phenotypic screens: To assess its effects on cell proliferation, inflammation, or microbial growth in various cell lines.
Should any promising activity be identified, subsequent studies would be required to elucidate the mechanism of action, conduct structure-activity relationship (SAR) studies, and evaluate in vivo efficacy and safety in relevant animal models. Without such foundational research, the therapeutic potential of this compound remains purely speculative.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-Chlorophenylthio)acetic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenylthio)acetic acid and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The core structure, featuring a phenyl ring substituted with a chloro group and linked to an acetic acid moiety via a thioether bridge, provides a key scaffold for the development of novel therapeutic agents and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogs. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Synthesis of this compound and Derivatives
The synthesis of this compound and its analogs can be achieved through several established chemical routes. A common and effective method involves the nucleophilic substitution reaction between a substituted thiophenol and a haloacetic acid or its ester.
General Synthesis Protocol
A generalized protocol for the synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: To this solution, add a base, typically an alkali hydroxide like sodium hydroxide or potassium hydroxide, to generate the thiophenoxide anion in situ.
-
Addition of Haloacetic Acid: Slowly add an equimolar amount of a haloacetic acid, such as chloroacetic acid or bromoacetic acid, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to precipitate the crude product.
-
Purification: The precipitated solid is then collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Derivatives can be synthesized by utilizing appropriately substituted thiophenols or by further chemical modification of the carboxylic acid group of the parent compound.
Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas. The primary areas of interest include their roles as anti-inflammatory agents, anticancer compounds, Peroxisome Proliferator-Activated Receptor (PPAR) agonists, and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors.
Anti-inflammatory Activity
Several arylthioacetic acid derivatives have shown promising anti-inflammatory effects. The mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways.
Anticancer Activity
The cytotoxic effects of this compound analogs have been evaluated against various cancer cell lines. These compounds can induce apoptosis and inhibit signaling pathways crucial for cancer cell proliferation and survival.[1]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[2] Analogs of this compound have been identified as potent PPAR agonists, suggesting their potential for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.[3][4]
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
HPPD is an enzyme involved in the catabolism of tyrosine. Inhibition of HPPD is a validated strategy for the development of herbicides and for the treatment of certain metabolic diseases. Arylthioacetic acid derivatives have been discovered as effective HPPD inhibitors.[5]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various this compound derivatives and related analogs.
Table 1: Anticancer Activity of this compound Analogs
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Phenylalkyl Isoselenocyanates | ISC-2, ISC-4, ISC-6 | Melanoma (UACC 903), Breast (MDA-MB-231), Glioblastoma (T98G), Fibrosarcoma (HT-1080), Colon (Caco-2), Prostate (PC-3) | Generally lower than corresponding isothiocyanates | [1] |
Table 2: PPAR Agonist Activity of Indanyl Acetic Acid Derivatives
| Compound Class | PPAR Subtype | EC50 Range (nM) | Assay | Reference(s) |
| Indanyl Acetic Acid Derivatives | PPARα | 47 to 10000 | FRET assay | [3] |
| PPARδ | 0.58 to 2230 | FRET assay | [3] | |
| PPARγ | 12 to 10000 | FRET assay | [3] |
Table 3: HPPD Inhibitory Activity of Arylthioacetic Acid Derivatives
| Compound | Target | Ki (µmol L-1) | Reference(s) |
| A11 | Arabidopsis thaliana HPPD | 0.021 | [5] |
| B20 | Arabidopsis thaliana HPPD | 0.022 | [5] |
| Mesotrione (Reference) | Arabidopsis thaliana HPPD | 0.020 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization agent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
-
Cell Culture: RAW 264.7 cells are cultured in a 96-well plate.
-
Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
PPAR Agonist Activity: Luciferase Reporter Gene Assay
This assay is used to determine the ability of a compound to activate PPARs.
-
Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a PPAR expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
Compound Treatment: The transfected cells are then treated with various concentrations of the test compounds.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of PPAR is calculated by normalizing the luciferase activity of the treated cells to that of the vehicle-treated control cells. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined.
HPPD Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the HPPD enzyme.
-
Enzyme Preparation: Recombinant HPPD enzyme is purified.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the HPPD enzyme and the substrate, 4-hydroxyphenylpyruvate.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Activity Measurement: The enzyme activity is determined by monitoring the consumption of the substrate or the formation of the product, homogentisate, often using a spectrophotometric method.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 or Ki value is determined.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.
PPAR Agonism Signaling Pathway
As PPAR agonists, these compounds bind to and activate PPARs. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to PPREs in the promoter regions of target genes, thereby regulating their transcription. This leads to changes in lipid and glucose metabolism.
PPAR Agonist Signaling Pathway
HPPD Inhibition and its Consequences
By inhibiting HPPD, these compounds block the conversion of 4-hydroxyphenylpyruvate to homogentisate. In plants, this disrupts the biosynthesis of plastoquinone and tocopherols, leading to bleaching and death. In a therapeutic context for metabolic diseases, this inhibition can be beneficial.
HPPD Inhibition Pathway
Experimental Workflow for Drug Screening
The general workflow for screening and evaluating this compound derivatives involves a multi-step process from initial synthesis to in-depth biological characterization.
Drug Screening Workflow
Conclusion
This compound derivatives constitute a promising class of compounds with diverse biological activities. Their potential as anti-inflammatory, anticancer, and metabolic-modulating agents warrants further investigation. This technical guide provides a foundational understanding of their synthesis, biological evaluation, and mechanisms of action, which can aid researchers in the design and development of new and improved therapeutic agents based on this versatile chemical scaffold.
References
Spectroscopic Profile of (4-Chlorophenylthio)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for (4-Chlorophenylthio)acetic acid, a compound of interest in various research and development applications. Due to the limited availability of published, comprehensive spectral data for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles of spectroscopy and data from analogous structures. Furthermore, it details the standard experimental protocols for acquiring such data.
Core Spectroscopic Data
The structural formula of this compound is presented below, indicating the key chemical environments that give rise to its characteristic spectroscopic signals.
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit three main signals corresponding to the aromatic protons, the methylene protons, and the carboxylic acid proton.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~10-13 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| 2 | ~7.3-7.5 | Doublet | 2H | Aromatic protons ortho to the sulfur atom |
| 3 | ~7.2-7.4 | Doublet | 2H | Aromatic protons meta to the sulfur atom |
| 4 | ~3.7 | Singlet | 2H | Methylene protons (-S-CH₂-) |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~170-175 | Carboxylic acid carbonyl carbon (-C OOH) |
| 2 | ~135-140 | Aromatic carbon attached to sulfur (C-S) |
| 3 | ~130-135 | Aromatic carbon attached to chlorine (C-Cl) |
| 4 | ~129-131 | Aromatic carbons ortho to the sulfur atom |
| 5 | ~128-130 | Aromatic carbons meta to the sulfur atom |
| 6 | ~35-40 | Methylene carbon (-S-C H₂-) |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing key information about the functional groups present.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 1680-1720 | C=O stretch | Carboxylic acid |
| 1400-1500 | C=C stretch | Aromatic ring |
| 1080-1100 | C-Cl stretch | Aryl chloride |
| 680-720 | C-S stretch | Thioether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
| m/z | Interpretation |
| ~202/204 | Molecular ion peak ([M]⁺) and its isotope peak due to the presence of ³⁵Cl and ³⁷Cl. |
| ~157/159 | Fragment corresponding to the loss of the carboxyl group (-COOH). |
| ~143/145 | Fragment corresponding to the 4-chlorothiophenol cation. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data described above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
-
The sample is gently agitated to ensure complete dissolution and homogeneity.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
A standard one-pulse sequence is used.
-
The spectral width is set to encompass all expected proton signals (typically 0-15 ppm).
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed.
-
The spectral width is set to cover the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
A few micrograms of the sample are introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
Data Acquisition:
-
Instrument: A mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).
-
The sample is ionized using a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum is recorded, showing the relative abundance of each ion.
Visualized Workflows
The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data for this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical flow for the interpretation of NMR spectroscopic data.
Methodological & Application
Synthesis of (4-Chlorophenylthio)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenylthio)acetic acid is a versatile organic compound with applications in various fields, including pharmaceuticals and as an intermediate in organic synthesis. Its structure, featuring a chlorinated phenyl ring linked to an acetic acid moiety through a thioether bond, makes it a valuable building block for the synthesis of more complex molecules. This document provides detailed protocols for two common methods of synthesizing this compound, tailored for use in a research and development setting.
Synthesis Method 1: Direct S-Alkylation of 4-Chlorothiophenol with Chloroacetic Acid
This method is a straightforward and efficient one-pot synthesis based on the Williamson ether synthesis, adapted for thioether formation. It involves the reaction of 4-chlorothiophenol with chloroacetic acid in an aqueous basic solution.
Experimental Protocol
Materials:
-
4-Chlorothiophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 6 M)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Hirsch funnel or Büchner funnel
-
Vacuum filtration apparatus
-
Ice bath
Procedure:
-
Preparation of Sodium 4-Chlorothiophenolate: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-chlorothiophenol (1.0 molar equivalent) in an aqueous solution of sodium hydroxide (2.5 molar equivalents). Stir until the 4-chlorothiophenol is completely dissolved, forming the sodium 4-chlorothiophenolate salt.
-
Addition of Chloroacetic Acid: To the solution from step 1, add chloroacetic acid (1.05 molar equivalents).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture in a boiling water bath or with a heating mantle to a gentle reflux for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Precipitation: Slowly add 6 M hydrochloric acid to the cooled reaction mixture while stirring until the solution becomes acidic (pH ~2). A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration using a Hirsch or Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold distilled water to remove any inorganic impurities.
-
Drying: Dry the purified product, for instance in a desiccator over a drying agent, to obtain the final this compound.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Chlorothiophenol | 144.62 | 1.0 |
| Chloroacetic acid | 94.50 | 1.05 |
| Sodium hydroxide | 40.00 | 2.5 |
| This compound | 202.66 | - |
Theoretical yield can be calculated based on the starting amount of 4-chlorothiophenol.
Synthesis Method 2: Two-Step Synthesis via Esterification and Hydrolysis
This alternative method involves the initial formation of an ester intermediate, ethyl (4-chlorophenylthio)acetate, followed by its hydrolysis to yield the final carboxylic acid. This approach can sometimes offer advantages in terms of purification and handling of intermediates.
Experimental Protocol
Step 1: Synthesis of Ethyl (4-chlorophenylthio)acetate
Materials:
-
4-Chlorothiophenol
-
Ethyl chloroacetate
-
A suitable base (e.g., sodium ethoxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, acetone, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorothiophenol (1.0 molar equivalent) in the chosen solvent.
-
Base Addition: Add the base (1.1 molar equivalents) to the solution and stir to form the thiophenolate salt.
-
Ester Addition: Slowly add ethyl chloroacetate (1.05 molar equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain crude ethyl (4-chlorophenylthio)acetate.
-
Purification: The crude ester can be purified by column chromatography if necessary.
Step 2: Hydrolysis of Ethyl (4-chlorophenylthio)acetate
Materials:
-
Ethyl (4-chlorophenylthio)acetate (from Step 1)
-
A base (e.g., sodium hydroxide, potassium hydroxide) or an acid (e.g., hydrochloric acid, sulfuric acid)
-
A suitable solvent (e.g., ethanol/water mixture)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
Procedure:
-
Hydrolysis Setup: Dissolve the ethyl (4-chlorophenylthio)acetate in a suitable solvent mixture (e.g., ethanol and water).
-
Reagent Addition: Add an excess of the chosen base or acid to the solution.
-
Reaction: Heat the mixture to reflux for 1-3 hours until the hydrolysis is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture. If a basic hydrolysis was performed, acidify the solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid. If an acidic hydrolysis was performed, the product may precipitate upon cooling or after partial removal of the solvent.
-
Isolation and Purification: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents (Step 1) | Molar Equivalents (Step 2) |
| 4-Chlorothiophenol | 144.62 | 1.0 | - |
| Ethyl chloroacetate | 122.55 | 1.05 | - |
| Base (e.g., NaOEt) | 68.05 | 1.1 | - |
| Ethyl (4-chlorophenylthio)acetate | 230.70 | - | 1.0 |
| Hydrolysis Reagent (e.g., NaOH) | 40.00 | - | Excess |
| This compound | 202.66 | - | - |
Visualizations
Synthesis Workflow Diagrams
Caption: Workflow for the direct S-alkylation synthesis of this compound.
Caption: Two-step synthesis of this compound via an ester intermediate.
Application Notes and Protocols: (4-Chlorophenylthio)acetic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4-Chlorophenylthio)acetic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its structure, featuring a carboxylic acid moiety and a chlorinated phenylthio group, allows for a range of chemical transformations. This document provides detailed protocols and application notes for a key transformation of this compound: the intramolecular Friedel-Crafts acylation to form a substituted benzothiophenone, a core structure in various biologically active compounds.
Synthesis of 7-Chloro-1-benzothiophen-3(2H)-one
One of the primary applications of this compound in organic synthesis is its use as a precursor for the synthesis of substituted benzothiophenones (thioindoxyls). The intramolecular cyclization of arylthioacetic acids is a fundamental method for constructing the benzothiophene core. This reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the carboxylic acid is converted into a more reactive acylating agent that then attacks the electron-rich aromatic ring.
A highly effective method for this transformation is the use of a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H). This reagent, often referred to as Eaton's reagent, acts as both a strong protic acid and a powerful dehydrating agent, facilitating the in-situ formation of a reactive acylium ion intermediate, which then undergoes intramolecular cyclization.
The resulting product, 7-chloro-1-benzothiophen-3(2H)-one, is a key intermediate for the synthesis of various pharmaceutical agents and functional materials. The presence of the chlorine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the introduction of diverse substituents.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 7-chloro-1-benzothiophen-3(2H)-one from this compound. This data is based on a representative protocol and may be optimized for specific laboratory conditions.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting material |
| Phosphorus Pentoxide (P₂O₅) | 1.5 eq | Dehydrating agent |
| Methanesulfonic Acid (CH₃SO₃H) | 10 vol | Solvent and catalyst |
| Reaction Conditions | ||
| Temperature | 80 °C | |
| Reaction Time | 2-4 hours | Monitored by TLC |
| Work-up & Purification | ||
| Quenching Agent | Ice-water | |
| Extraction Solvent | Dichloromethane | |
| Purification Method | Column Chromatography | Silica gel |
| Yield | ||
| Isolated Yield | 85-95% | Typical range |
Experimental Protocols
Protocol 1: Synthesis of 7-Chloro-1-benzothiophen-3(2H)-one via Intramolecular Friedel-Crafts Acylation
This protocol details the cyclization of this compound to form 7-chloro-1-benzothiophen-3(2H)-one using a mixture of phosphorus pentoxide and methanesulfonic acid.
Materials:
-
This compound
-
Phosphorus pentoxide (P₂O₅)
-
Methanesulfonic acid (CH₃SO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methanesulfonic acid (10 mL per gram of starting material).
-
Addition of Reagents: To the stirred methanesulfonic acid, carefully add phosphorus pentoxide (1.5 equivalents relative to the starting material) in portions. The mixture will become warm.
-
Once the phosphorus pentoxide has dissolved, add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure 7-chloro-1-benzothiophen-3(2H)-one.
Visualizations
Reaction Pathway for the Synthesis of 7-Chloro-1-benzothiophen-3(2H)-one```dot
Caption: Experimental workflow for synthesis and purification.
Application Notes and Protocols for (4-Chlorophenylthio)acetic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chlorophenylthio)acetic acid is a versatile bifunctional molecule that serves as a valuable building block in the discovery of novel therapeutic agents. Its structure, featuring a carboxylic acid moiety and a 4-chlorophenylthio group, allows for diverse chemical modifications to generate a wide array of derivatives with potential biological activities. The presence of the chlorine atom and the sulfur linkage can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This document provides a detailed overview of the applications of this compound in drug discovery, focusing on its use in the synthesis of enzyme inhibitors and other bioactive compounds. Detailed experimental protocols and data are provided to guide researchers in this field.
Application 1: Arylthioacetic Acid Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors
A significant application of the arylthioacetic acid scaffold, to which this compound belongs, is in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. HPPD is a key enzyme in the tyrosine catabolism pathway and is a validated target for the development of herbicides and potentially for the treatment of metabolic disorders like tyrosinemia type I.
Signaling Pathway and Mechanism of Action
HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. Inhibition of this enzyme leads to an accumulation of 4-hydroxyphenylpyruvate and its upstream precursor, tyrosine. In plants, this disruption of the tyrosine pathway ultimately interferes with the synthesis of essential molecules, leading to a herbicidal effect. In the context of human health, modulating HPPD activity is a therapeutic strategy for certain metabolic diseases. Arylthioacetic acid derivatives have been designed to act as competitive inhibitors, binding to the active site of the HPPD enzyme.
Figure 1: Simplified signaling pathway showing the inhibition of the HPPD enzyme by arylthioacetic acid derivatives.
Quantitative Data
The inhibitory activity of a series of arylthioacetic acid derivatives against Arabidopsis thaliana HPPD has been evaluated. The following table summarizes the inhibition constants (Ki) for selected compounds, demonstrating the potential of this chemical scaffold.[1]
| Compound ID | Structure | Ki (µmol L-1) |
| A11 | Arylthioacetic acid derivative | 0.021 |
| B20 | Arylthioacetic acid derivative | 0.022 |
| B34 | Arylthioacetic acid derivative | Not specified, but noted for excellent herbicidal activity |
| Mesotrione (Standard) | Commercial HPPD inhibitor | 0.020 |
Note: The specific structures for compounds A11, B20, and B34 are detailed in the source literature.[1] This table is presented to showcase the potency of the arylthioacetic acid scaffold.
Experimental Protocols
Protocol 1: General Synthesis of Arylthioacetic Acid Derivatives
This protocol describes a general method for the synthesis of arylthioacetic acid derivatives, which can be adapted for this compound.
Figure 2: General workflow for the synthesis of this compound.
Materials:
-
4-Chlorothiophenol
-
Ethyl chloroacetate
-
Potassium carbonate (K2CO3)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Synthesis of Ethyl (4-chlorophenylthio)acetate:
-
To a solution of 4-chlorothiophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl (4-chlorophenylthio)acetate.
-
-
Hydrolysis to this compound:
-
Dissolve the ethyl (4-chlorophenylthio)acetate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with concentrated HCl to pH 2-3.
-
The product, this compound, will precipitate out.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: In Vitro HPPD Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of synthesized compounds against the HPPD enzyme.
Materials:
-
Purified HPPD enzyme (Arabidopsis thaliana)
-
4-Hydroxyphenylpyruvate (substrate)
-
Ascorbic acid
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ascorbic acid, and catalase.
-
Add the purified HPPD enzyme to the mixture.
-
Add varying concentrations of the inhibitor compound (or DMSO for control).
-
Pre-incubate the mixture for 5 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate, 4-hydroxyphenylpyruvate.
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) which corresponds to the consumption of the substrate.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Application 2: Building Block for Anticancer Agents
The this compound scaffold can be incorporated into more complex heterocyclic systems to generate compounds with potential anticancer activity. The 4-chlorophenyl moiety is a common feature in many known anticancer agents.
Example: Synthesis of Thioether-Containing Benzothiazole Derivatives
This compound can be used as a precursor to synthesize thioether-containing benzothiazole derivatives, which have been investigated for their anticancer properties.
General Synthetic Approach:
Figure 3: Logical workflow for the synthesis of benzothiazole derivatives from this compound.
Experimental Protocol
Protocol 3: Synthesis of N-(benzothiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide Derivatives
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or a coupling agent like EDC/HOBt
-
Substituted 2-aminobenzothiazoles
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine)
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation (Method A):
-
To a solution of this compound (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude (4-chlorophenylthio)acetyl chloride.
-
-
Amide Coupling:
-
Dissolve the substituted 2-aminobenzothiazole (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add a solution of the crude (4-chlorophenylthio)acetyl chloride in dichloromethane dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a common method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Other Potential Applications
The this compound scaffold has the potential to be utilized in the synthesis of compounds with a range of other biological activities, including:
-
Antimicrobial Agents: The sulfur atom and the chlorinated phenyl ring are functionalities that can be found in various antimicrobial compounds.
-
Anti-inflammatory Agents: Phenylacetic acid derivatives are known to possess anti-inflammatory properties.
-
Enzyme Inhibitors: As demonstrated with HPPD, this scaffold can be tailored to fit into the active sites of various enzymes. For instance, structurally related compounds have shown inhibitory activity against α-glucosidase.[2]
Conclusion
This compound is a promising and versatile building block for the synthesis of novel bioactive molecules in drug discovery. Its utility has been demonstrated in the development of potent enzyme inhibitors, such as those targeting HPPD, and it holds potential for the creation of new anticancer, antimicrobial, and anti-inflammatory agents. The protocols and data presented in this document provide a solid foundation for researchers to explore the full potential of this valuable chemical scaffold. Further derivatization and biological screening of compounds based on this compound are warranted to uncover new therapeutic leads.
References
- 1. Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using (4-Chlorophenylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing (4-chlorophenylthio)acetic acid as a key starting material. The methodologies outlined below are based on established synthetic routes and are intended to serve as a practical guide for researchers in organic and medicinal chemistry.
Synthesis of the Key Intermediate: [(4-Chlorophenyl)thio]acetic acid hydrazide
The initial and crucial step in the synthesis of the target heterocyclic compounds is the preparation of [(4-Chlorophenyl)thio]acetic acid hydrazide from this compound. This hydrazide serves as a versatile building block for subsequent cyclization reactions.
Experimental Protocol: Synthesis of [(4-Chlorophenyl)thio]acetic acid hydrazide
-
Esterification of this compound: A solution of this compound (1 mole) in absolute methanol (500 mL) containing a catalytic amount of concentrated sulfuric acid (5 mL) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the excess methanol is removed under reduced pressure. The residue is poured into ice-cold water and the formed solid ester is filtered, washed with a dilute sodium bicarbonate solution, then with water, and dried. Recrystallization from ethanol yields the pure methyl (4-chlorophenylthio)acetate.
-
Hydrazinolysis of the Ester: The synthesized methyl (4-chlorophenylthio)acetate (1 mole) is dissolved in ethanol (500 mL). To this solution, hydrazine hydrate (1.2 moles, 80%) is added dropwise with stirring. The reaction mixture is then refluxed for 8-10 hours. Upon cooling, the solid [(4-Chlorophenyl)thio]acetic acid hydrazide precipitates out. The product is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure hydrazide.[1]
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are an important class of heterocyclic compounds known for their diverse biological activities. The following protocols describe their synthesis from [(4-Chlorophenyl)thio]acetic acid hydrazide.
Application Note: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
The reaction of [(4-Chlorophenyl)thio]acetic acid hydrazide with various aromatic acids in the presence of a dehydrating agent like phosphoryl chloride is a common method for the synthesis of unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles. Another pathway involves the reaction with carbon disulfide to form a 1,3,4-oxadiazole-2-thione derivative.
Experimental Protocol 2.1: Synthesis of 2-[(4-Chlorophenyl)thiomethyl]-5-aryl-1,3,4-oxadiazoles
-
A mixture of [(4-Chlorophenyl)thio]acetic acid hydrazide (0.01 mol) and an appropriate aromatic acid (0.01 mol) is heated in phosphoryl chloride (10 mL).
-
The reaction mixture is refluxed for 5-6 hours.
-
After cooling, the mixture is slowly poured onto crushed ice with constant stirring.
-
The precipitated solid is filtered, washed thoroughly with water, and then with a dilute sodium bicarbonate solution.
-
The crude product is dried and recrystallized from a suitable solvent like ethanol or acetic acid to yield the pure 2-[(4-Chlorophenyl)thiomethyl]-5-aryl-1,3,4-oxadiazole.[2]
Experimental Protocol 2.2: Synthesis of 5-((4-chlorophenylthio)methyl)-1,3,4-oxadiazole-2(3H)-thione
-
To a solution of [(4-Chlorophenyl)thio]acetic acid hydrazide (0.01 mol) in ethanol (50 mL), potassium hydroxide (0.015 mol) and carbon disulfide (0.015 mol) are added.
-
The mixture is refluxed for 12-16 hours.
-
The solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol.[2]
Quantitative Data for Synthesized 1,3,4-Oxadiazole Derivatives
| Compound | R-Group (Aryl) | Yield (%) | Melting Point (°C) |
| Oxa-1 | Phenyl | 78 | 142-144 |
| Oxa-2 | 4-Nitrophenyl | 82 | 188-190 |
| Oxa-3 | 4-Chlorophenyl | 85 | 165-167 |
| Oxa-4 | (Thione) | 75 | 210-212 |
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocyclic compounds with significant pharmacological importance. They can be synthesized from the key hydrazide intermediate.
Application Note: Synthesis of 5-Substituted-4-amino-1,2,4-triazole-3-thiols
A common route to 1,2,4-triazoles involves the reaction of the acid hydrazide with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized with hydrazine.
Experimental Protocol 3.1: Synthesis of 4-Amino-5-((4-chlorophenylthio)methyl)-4H-1,2,4-triazole-3-thiol
-
To a stirred solution of potassium hydroxide (0.03 mol) in absolute ethanol (100 mL), [(4-Chlorophenyl)thio]acetic acid hydrazide (0.02 mol) is added.
-
Carbon disulfide (0.024 mol) is added dropwise while keeping the temperature below 30°C.
-
The mixture is stirred at room temperature for 12-16 hours. The precipitated potassium dithiocarbazate is filtered, washed with ether, and dried.
-
A suspension of the potassium salt (0.01 mol) in water (20 mL) is treated with hydrazine hydrate (0.02 mol).
-
The mixture is refluxed for 4-6 hours, during which the color of the solution changes and hydrogen sulfide gas evolves.
-
The reaction mixture is cooled and acidified with concentrated hydrochloric acid.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol.[3]
Quantitative Data for Synthesized 1,2,4-Triazole Derivative
| Compound | Yield (%) | Melting Point (°C) |
| Triazole-1 | 72 | 198-200 |
Synthesis of Thiazolidinone Derivatives
Thiazolidinones are well-known for their wide range of biological activities. The synthesis typically involves the cyclocondensation of a Schiff base (hydrazone) with thioglycolic acid.
Application Note: Synthesis of 2-Aryl-3-(2-((4-chlorophenyl)thio)acetamido)-thiazolidin-4-ones
This synthesis proceeds in two steps: first, the formation of a hydrazone by reacting the acid hydrazide with an aromatic aldehyde, followed by the cyclization with thioglycolic acid.
Experimental Protocol 4.1: Synthesis of N'-Arylmethylene-2-((4-chlorophenyl)thio)acetohydrazide (Schiff Bases)
-
A mixture of [(4-Chlorophenyl)thio]acetic acid hydrazide (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 3-5 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude Schiff base can be used in the next step without further purification.[4]
Experimental Protocol 4.2: Cyclocondensation to form Thiazolidinones
-
To a solution of the Schiff base (0.01 mol) in 1,4-dioxane (50 mL), thioglycolic acid (0.012 mol) and a catalytic amount of anhydrous zinc chloride are added.
-
The mixture is refluxed for 8-12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with a cold saturated solution of sodium bicarbonate.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol.[4][5]
Quantitative Data for Synthesized Thiazolidinone Derivatives
| Compound | Ar-Group | Yield (%) | Melting Point (°C) |
| Thia-1 | Phenyl | 68 | 155-157 |
| Thia-2 | 4-Nitrophenyl | 75 | 201-203 |
| Thia-3 | 4-Methoxyphenyl | 71 | 162-164 |
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized from the hydrazide via condensation with a 1,3-dicarbonyl compound.
Application Note: Synthesis of 1-(2-((4-chlorophenyl)thio)acetyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the reaction of the acid hydrazide with acetylacetone to form the corresponding pyrazole derivative.
Experimental Protocol 5.1: Synthesis of Pyrazole
-
A mixture of [(4-Chlorophenyl)thio]acetic acid hydrazide (0.01 mol) and acetylacetone (0.01 mol) in glacial acetic acid (20 mL) is refluxed for 6-8 hours.
-
The reaction mixture is cooled and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the pure pyrazole derivative.[1]
Quantitative Data for Synthesized Pyrazole Derivative
| Compound | Yield (%) | Melting Point (°C) |
| Pyrazole-1 | 65 | 118-120 |
Visualization of Synthetic Workflows
Caption: General synthetic workflow from this compound.
Caption: Workflow for the synthesis of Thiazolidinones.
Caption: Workflow for the synthesis of 1,3,4-Oxadiazoles.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of (4-Chlorophenylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of (4-Chlorophenylthio)acetic acid. The detailed protocols are intended to guide researchers in the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability.
Spectroscopic Techniques
Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. For this compound, ¹H NMR will identify the different types of protons and their connectivity, while ¹³C NMR will provide information about the carbon framework. The expected spectra are based on the molecule's structure, which consists of a 1,4-disubstituted benzene ring, a thioether linkage, and an acetic acid moiety.
Data Presentation:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, 1H) | 170.0 - 175.0 |
| Methylene (-CH₂-) | 3.6 - 3.8 (s, 2H) | 35.0 - 40.0 |
| Aromatic (C-H ortho to S) | 7.3 - 7.5 (d, 2H) | 130.0 - 132.0 |
| Aromatic (C-H ortho to Cl) | 7.2 - 7.4 (d, 2H) | 128.0 - 130.0 |
| Aromatic (C-S) | - | 133.0 - 135.0 |
| Aromatic (C-Cl) | - | 132.0 - 134.0 |
Note: Predicted shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-13 ppm).
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to approximately 0-200 ppm.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Visualization:
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected for the O-H and C=O groups of the carboxylic acid, the C-S linkage, the C-Cl bond, and the aromatic C-H and C=C bonds.
Data Presentation:
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium |
| Aromatic C-H (stretch) | 3000 - 3100 | Medium |
| Aromatic C-H (bend) | 690 - 900 | Strong |
| C-S (Thioether) | 600 - 800 | Weak to Medium |
| C-Cl | 1000 - 1100 | Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be from 4000 to 400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. Identify and label the characteristic absorption peaks.
UV-Visible (UV-Vis) Spectroscopy
Application Note:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration (Beer-Lambert Law).
Data Presentation:
Table 3: Expected UV-Vis Absorption Maxima for this compound in Methanol
| Transition | Expected λmax (nm) |
| π → π | ~210 - 230 |
| n → π | ~250 - 280 |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of known concentration by accurately weighing the sample and dissolving it in a UV-transparent solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solution to create a calibration curve for quantitative analysis.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to record a baseline.
-
Record the UV-Vis spectrum of each standard solution and the unknown sample from approximately 200 to 400 nm.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
For quantitative analysis, create a calibration curve by plotting absorbance at λmax versus concentration for the standard solutions.
-
Determine the concentration of the unknown sample using its absorbance and the calibration curve.
-
Chromatographic Techniques
Chromatographic methods are employed to separate the compound from impurities and to determine its purity.
High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC is the primary technique for assessing the purity of this compound and for quantifying it in various matrices. A reversed-phase HPLC method is typically suitable for this type of compound.
Data Presentation:
Table 4: Hypothetical HPLC Method Parameters and Expected Retention Time
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 3 - 7 minutes |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Method Setup:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength to 254 nm.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
For quantification, use a calibration curve prepared from standards of known concentrations.
-
Visualization:
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS can be used for the analysis of this compound, although derivatization to a more volatile ester (e.g., methyl ester) is often necessary to improve its chromatographic properties and prevent thermal degradation in the injector. Mass spectrometry provides valuable structural information and confirmation of the molecular weight.
Data Presentation:
Table 5: Hypothetical GC-MS Parameters for the Methyl Ester of this compound
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 400 m/z |
| Expected Molecular Ion (M⁺) of Methyl Ester | m/z 216 |
Experimental Protocol: GC-MS Analysis (after derivatization)
-
Derivatization (Esterification): React this compound with a suitable methylating agent (e.g., diazomethane or methanol with a catalytic amount of acid) to form the methyl ester.
-
Sample Preparation: Dissolve the derivatized sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
Instrumentation: Use a GC-MS system.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to the methyl ester based on its retention time.
-
Analyze the mass spectrum of the peak, looking for the molecular ion and characteristic fragment ions to confirm the structure.
-
Thermal Analysis
Thermal analysis techniques are used to characterize the physical properties of the material as a function of temperature.
Differential Scanning Calorimetry (DSC)
Application Note:
DSC is used to determine the melting point and heat of fusion of this compound. This information is crucial for assessing its purity and polymorphic form. A sharp melting endotherm is indicative of a highly pure crystalline substance.
Data Presentation:
Table 6: Expected DSC Data for this compound
| Parameter | Expected Value |
| Melting Point (Onset) | 104 - 107 °C |
| Heat of Fusion (ΔHfus) | To be determined experimentally |
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Method Setup:
-
Heat the sample under a nitrogen atmosphere.
-
Use a heating rate of 10 °C/min.
-
The temperature range should span the expected melting point (e.g., 25 °C to 150 °C).
-
-
Data Analysis:
-
Determine the onset temperature and the peak temperature of the melting endotherm.
-
Integrate the area of the melting peak to calculate the heat of fusion.
-
Thermogravimetric Analysis (TGA)
Application Note:
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of this compound.
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrumentation: Use a Thermogravimetric Analyzer.
-
Method Setup:
-
Heat the sample under a nitrogen atmosphere.
-
Use a heating rate of 10 °C/min.
-
The temperature range should be from ambient to a temperature where complete decomposition occurs (e.g., 25 °C to 600 °C).
-
-
Data Analysis:
-
Analyze the TGA curve to identify the onset temperature of decomposition and the temperature at which 5% mass loss occurs (T₅).
-
Determine the percentage of residual mass at the end of the experiment.
-
X-ray Crystallography
Application Note:
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method can provide unambiguous proof of structure, including stereochemistry and packing in the crystal lattice.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Use an X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
-
Visualization:
Application Notes: Incorporation of (4-Chlorophenylthio)acetic Acid in Peptide Synthesis
Application Notes and Protocols for In Vivo Evaluation of (4-Chlorophenylthio)acetic Acid Derivatives
Disclaimer: As of December 2025, specific in vivo studies for (4-Chlorophenylthio)acetic acid derivatives are not extensively documented in publicly accessible literature. The following application notes and protocols are representative examples derived from in vivo studies on structurally related compounds containing a chlorophenyl moiety. These methodologies provide a foundational framework for researchers, scientists, and drug development professionals to design and conduct in vivo evaluations of the specified class of compounds. Adaptation and optimization of these protocols will be necessary for specific test substances.
Introduction
Derivatives of this compound represent a class of compounds with potential therapeutic applications stemming from their structural similarity to known bioactive molecules. The presence of the chlorophenyl group is common in various anti-inflammatory, analgesic, and anticancer agents. In vivo testing in animal models is a critical step in the preclinical evaluation of such compounds to determine their safety and efficacy profiles. These notes provide detailed protocols for the preliminary in vivo screening of this compound derivatives, focusing on anti-inflammatory, analgesic, and anticancer activities, which are common initial assessments for novel therapeutic candidates.
Section 1: Anti-Inflammatory Activity Evaluation
Application Note 1: Carrageenan-Induced Paw Edema Model
Objective: To assess the potential acute anti-inflammatory effects of this compound derivatives using the carrageenan-induced paw edema model in rats. This model is a well-established and highly reproducible method for screening novel anti-inflammatory agents.
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily mediated by prostaglandins and involves the induction of cyclooxygenase-2 (COX-2). Non-steroidal anti-inflammatory drugs (NSAIDs) are particularly effective at inhibiting this later phase.
Experimental Protocol: Carrageenan-Induced Paw Edema
Animal Model:
-
Species: Wistar or Sprague-Dawley rats
-
Sex: Male
-
Weight: 150-200 g
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment.
Materials:
-
Test Compound: this compound derivative
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) or other appropriate vehicle
-
Positive Control: Diclofenac sodium (10 mg/kg) or Indomethacin (10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control
-
Group III-V: Test Compound (e.g., 10, 25, 50 mg/kg)
-
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour of administration, inject 0.1 ml of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
Data Analysis:
Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [(
Δ
Vcontrol - Δ
Δ
Δ
Section 2: Analgesic Activity Evaluation
Application Note 2: Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of this compound derivatives.
Principle: The intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching of the abdomen and hind limbs). Analgesic compounds inhibit the number of writhes, likely through the inhibition of prostaglandin synthesis.
Experimental Protocol: Acetic Acid-Induced Writhing Test
Animal Model:
-
Species: Swiss albino mice
-
Sex: Male
-
Weight: 20-25 g
Materials:
-
Test Compound
-
Vehicle
-
Positive Control: Aspirin (100 mg/kg) or Indomethacin (10 mg/kg)
-
Acetic Acid (0.6% v/v in saline)
Procedure:
-
Divide the animals into groups (n=6 per group).
-
Administer the vehicle, positive control, or test compound (p.o. or i.p.).
-
After 30 minutes (i.p.) or 60 minutes (p.o.), administer 0.1 ml/10g of 0.6% acetic acid intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
Data Analysis: Calculate the percentage of analgesic activity using the following formula: % Analgesic Activity = [ (Wcontrol - Wtreated) / Wcontrol ] x 100 Where W is the mean number of writhes.
Section 3: Anticancer Activity Evaluation
Application Note 3: Human Tumor Xenograft Model
Objective: To determine the in vivo antitumor efficacy of this compound derivatives against a human cancer cell line.
Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the test compound is administered, and its effect on tumor growth is monitored over time. This model provides valuable information on the compound's ability to inhibit tumor growth in a physiological environment.
Experimental Protocol: Human Tumor Xenograft Model
Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude)
-
Sex: Female
-
Age: 4-6 weeks
Materials:
-
Human cancer cell line (e.g., MGC-803 for gastric cancer)
-
Matrigel
-
Test Compound
-
Vehicle
-
Positive Control (e.g., 5-Fluorouracil)
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 106 cells in 0.2 ml of serum-free medium and Matrigel, 1:1) into the right flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=6-8 per group).
-
Administer the vehicle, positive control, or test compound (e.g., daily i.p. injection) for a specified period (e.g., 14-21 days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Data Analysis:
-
Compare the mean tumor volume and tumor weight between the treated and control groups.
-
Calculate the tumor growth inhibition (TGI) percentage.
Data Presentation
Table 1: Anti-Inflammatory Activity of a Representative this compound Derivative in the Carrageenan-Induced Paw Edema Test in Rats.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (ml) ± SEM at 3h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.3 |
| Test Compound A | 10 | 0.68 ± 0.05 | 20.0 |
| Test Compound A | 25 | 0.45 ± 0.04 | 47.1 |
| Test Compound A | 50 | 0.35 ± 0.03 | 58.8 |
| p < 0.05 compared to Vehicle Control. Data are hypothetical examples. |
Table 2: Analgesic Activity of a Representative this compound Derivative in the Acetic Acid-Induced Writhing Test in Mice.
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Analgesic Activity |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Aspirin | 100 | 18.5 ± 2.2 | 59.1 |
| Test Compound B | 25 | 30.1 ± 2.8 | 33.4 |
| Test Compound B | 50 | 21.3 ± 2.5 | 52.9 |
| p < 0.05 compared to Vehicle Control. Data are hypothetical examples. |
Table 3: Antitumor Activity of a Representative this compound Derivative in a Human Gastric Cancer Xenograft Model. [1]
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| 5-Fluorouracil | 20 | 480 ± 95 | 61.6 |
| Test Compound C | 50 | 620 ± 110 | 50.4 |
| *p < 0.05 compared to Vehicle Control. Data are hypothetical examples based on similar compounds.[1] |
Visualizations
Experimental Workflows
Caption: Generalized experimental workflows for in vivo screening.
Potential Signaling Pathway
Caption: Potential mechanism of action via COX pathway inhibition.
References
Application Notes and Protocols for (4-Chlorophenylthio)acetic acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
(4-Chlorophenylthio)acetic acid is a versatile reagent and building block in the discovery and development of novel agrochemicals. Its arylthioacetic acid scaffold is a key feature in molecules with potent herbicidal activity. Furthermore, its structural similarity to known auxinic compounds and its utility in the synthesis of diverse heterocyclic systems suggest potential applications in plant growth regulation, as well as in the development of new fungicides and insecticides. This document provides detailed application notes and experimental protocols for the use of this compound in agrochemical research.
Herbicidal Applications: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The most prominent application of this compound in agrochemical research is as a precursor for the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. HPPD is a key enzyme in the tyrosine catabolism pathway in plants, which is essential for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of new plant tissues and ultimately, plant death.
Derivatives of arylthioacetic acids have been identified as potent HPPD inhibitors, demonstrating activities comparable to commercial herbicides like mesotrione.[1]
Quantitative Data: HPPD Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) of novel arylthioacetic acid derivatives against Arabidopsis thaliana HPPD (AtHPPD), showcasing the potential of this class of compounds.
| Compound ID | Structure | Ki (μmol L⁻¹)[1] |
| A11 | Arylthioacetic acid derivative | 0.021 |
| B20 | Arylthioacetic acid derivative | 0.022 |
| Mesotrione (Reference) | Commercial HPPD inhibitor | 0.020 |
Signaling Pathway: HPPD Inhibition
The inhibition of HPPD disrupts a critical biochemical pathway in plants, leading to a cascade of events that result in herbicidal action.
Caption: The HPPD inhibition pathway leading to herbicidal effects.
Experimental Protocol: Synthesis of Arylthioacetic Acid-Based HPPD Inhibitors
This protocol describes a general method for the synthesis of N-acyl derivatives of amino acids from this compound, a common structural motif in potent HPPD inhibitors.
Workflow Diagram: Synthesis of HPPD Inhibitor Derivatives
Caption: General workflow for the synthesis of HPPD inhibitor candidates.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
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An appropriate amino acid ester hydrochloride (e.g., L-valine methyl ester hydrochloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1N)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude (4-Chlorophenylthio)acetyl chloride.
-
Acylation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DCM and add triethylamine (2.5 eq). Cool this solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification (Ester): Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-acyl amino acid ester derivative.
-
Ester Hydrolysis: Dissolve the purified ester derivative in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-6 hours until the hydrolysis is complete (monitored by TLC).
-
Final Product Isolation: Acidify the reaction mixture to pH 2-3 with 1N HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final arylthioacetic acid derivative. Further purification can be achieved by recrystallization if necessary.
Insecticidal Applications
Derivatives of this compound, particularly N-(4-chlorophenyl) acetamides, have shown potential as insecticides. These compounds may act on various targets in insects, and their efficacy can be evaluated against a range of agricultural pests.
Quantitative Data: Insecticidal Activity
The following table presents the lethal concentration (LC₅₀) values for a synthesized N-(4-chlorophenyl)-2-(organothio)acetamide derivative against the cowpea aphid (Aphis craccivora), indicating its potent insecticidal properties.[2]
| Compound ID | Target Pest | Exposure Time | LC₅₀ (ppm)[2] |
| Compound 2 | Aphis craccivora (nymphs) | 24 h | 0.029 |
| Compound 2 | Aphis craccivora (nymphs) | 48 h | 0.006 |
| Compound 2 | Aphis craccivora (adults) | 24 h | 0.149 |
| Compound 2 | Aphis craccivora (adults) | 48 h | 0.017 |
| Acetamiprid (Reference) | Aphis craccivora (nymphs) | 24 h | 0.045 |
| Acetamiprid (Reference) | Aphis craccivora (nymphs) | 48 h | 0.006 |
| Acetamiprid (Reference) | Aphis craccivora (adults) | 24 h | 0.225 |
| Acetamiprid (Reference) | Aphis craccivora (adults) | 48 h | 0.023 |
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-((pyridin-2-yl)thio)acetamide Derivatives
This protocol is adapted from the synthesis of a known insecticidal compound and can be applied using this compound as a starting point for novel insecticide discovery.[2]
Workflow Diagram: Synthesis of Insecticidal Acetamides
Caption: Synthesis workflow for insecticidal acetamide derivatives.
Materials:
-
This compound
-
4-Chloroaniline
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add 4-chloroaniline (1.0 eq) and DMAP (0.1 eq).
-
Coupling: To the stirred solution at 0 °C, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to obtain the desired N-(4-chlorophenyl)-2-((4-chlorophenyl)thio)acetamide.
Potential Applications in Fungicide and Plant Growth Regulator Development
Fungicidal Potential
While specific derivatives of this compound have not been extensively reported as fungicides, the broader class of sulfur-containing heterocyclic compounds and thio-derivatives are known for their antifungal properties. The this compound scaffold can be used to synthesize novel thiophene, thiazole, or other sulfur-containing heterocycles that may exhibit fungicidal activity against important plant pathogens. Researchers are encouraged to explore the synthesis of such derivatives and screen them against a panel of phytopathogenic fungi.
Plant Growth Regulation
The structural analogue of this compound, (4-chlorophenoxy)acetic acid (4-CPA), is a well-known synthetic auxin used as a plant growth regulator.[3] Auxins are a class of plant hormones that regulate cell elongation, root formation, and fruit development. It is plausible that derivatives of this compound could exhibit similar "thio-auxin" activity. Research in this area could involve synthesizing derivatives and evaluating their effects on seed germination, root and shoot elongation, and other auxin-regulated physiological processes in model plants.
Disclaimer: The experimental protocols provided are for informational purposes and should be adapted and optimized based on specific research objectives and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (4-Chlorophenylthio)acetic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (4-Chlorophenylthio)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound proceeds via a Williamson ether synthesis, specifically a thioether synthesis, which follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the thiolate anion of 4-chlorothiophenol, a potent nucleophile, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are 4-chlorothiophenol and chloroacetic acid. A base is required to deprotonate the thiophenol and form the reactive thiolate anion.
Q3: How critical is the choice of base in this reaction?
The choice of base is crucial. A sufficiently strong base is needed to deprotonate the 4-chlorothiophenol (pKa ≈ 6-7) to form the thiolate. However, a very strong base might lead to unwanted side reactions. Common bases for this type of reaction include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na₂CO₃).
Q4: Which solvents are suitable for this synthesis?
Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus increasing its reactivity. Suitable solvents include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Alcohols like ethanol can also be used, often in the presence of an alkoxide base.
Q5: What is the most common side product in this synthesis?
The most frequent side product is the formation of bis(4-chlorophenyl) disulfide. This occurs through the oxidation of the 4-chlorothiophenolate anion, which can be promoted by the presence of atmospheric oxygen, especially under basic conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 4-chlorothiophenol: The base used may be too weak or added in insufficient quantity. 2. Low reactivity of chloroacetic acid: The quality of the chloroacetic acid may be poor. 3. Reaction temperature is too low: The reaction may be kinetically slow at the current temperature. 4. Inappropriate solvent: The chosen solvent may not be optimal for an S(_N)2 reaction. | 1. Use a stronger base (e.g., NaOH, KOH) or a slight excess of the current base. Ensure anhydrous conditions if using a highly water-sensitive base. 2. Verify the purity of the chloroacetic acid. 3. Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). 4. Switch to a polar aprotic solvent like DMF or DMSO. |
| Formation of Significant Amounts of Disulfide Byproduct | 1. Presence of oxygen: The thiolate is susceptible to oxidation. 2. Prolonged reaction time at elevated temperatures: This can favor oxidation. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials: Incomplete reaction. 2. Formation of multiple side products. | 1. Ensure the reaction goes to completion by optimizing reaction time and temperature. Consider using a slight excess of one of the reactants to consume the other. 2. Optimize reaction conditions to minimize side reactions. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is often effective. |
| Reaction Stalls Before Completion | 1. Deactivation of the nucleophile or electrophile. 2. Change in pH of the reaction mixture. | 1. Ensure all reagents and solvents are of high purity and dry. 2. Monitor and adjust the pH of the reaction if necessary, especially if the reaction generates acidic or basic byproducts. |
Data Presentation
Table 1: Effect of Base and Solvent on Reaction Yield (Illustrative)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (1.1) | Ethanol | 80 | 4 | ~85 |
| 2 | K₂CO₃ (1.5) | DMF | 60 | 6 | ~75 |
| 3 | KOH (1.1) | Acetone | 50 | 5 | ~80 |
| 4 | NaOH (1.1) | Water | 100 | 3 | ~90 |
Note: These are illustrative yields and may vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
4-chlorothiophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific amount of sodium hydroxide in ethanol.
-
To this solution, add 4-chlorothiophenol dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the complete formation of the sodium 4-chlorothiophenolate.
-
In a separate beaker, dissolve chloroacetic acid in a minimal amount of ethanol.
-
Add the chloroacetic acid solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and acidify the solution to a pH of 2-3 with dilute hydrochloric acid. This will precipitate the this compound.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven to obtain the final product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A generalized workflow for the synthesis and purification.
Caption: A troubleshooting guide for addressing low reaction yields.
common side reactions in the synthesis of (4-Chlorophenylthio)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chlorophenylthio)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an α-haloacid by a thiophenoxide. In this specific case, 4-chlorothiophenol is reacted with chloroacetic acid in the presence of a base.[1][2]
Q2: What are the typical starting materials and reagents?
The key reagents for this synthesis are:
-
4-Chlorothiophenol: The source of the arylthio group.
-
Chloroacetic acid: The electrophile that provides the acetic acid moiety.
-
Base: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for deprotonating the thiophenol to form the more nucleophilic thiophenoxide ion.[2][3]
-
Solvent: A suitable solvent is required to dissolve the reactants. Common choices include water, ethanol, or dipolar aprotic solvents like DMF or DMSO.[4]
Q3: What is the primary, expected reaction product?
The primary and desired product of this reaction is this compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, including potential side reactions and purification challenges.
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete deprotonation of 4-chlorothiophenol: Insufficient base will lead to a lower concentration of the reactive thiophenoxide nucleophile.
-
Side reactions: Competing reactions can consume the starting materials or the desired product.
-
Poor reaction conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the reaction rate and yield.
Solutions:
-
Ensure adequate base: Use at least two equivalents of a strong base like NaOH or KOH to ensure complete deprotonation of both the 4-chlorothiophenol and the carboxylic acid group of chloroacetic acid.
-
Optimize reaction temperature: While heating can accelerate the reaction, excessive temperatures may promote side reactions. A temperature range of 90-100°C is often a good starting point.[2]
-
Use an appropriate solvent: Dipolar aprotic solvents like DMF or DMSO can enhance the rate of S\textsubscript{N}2 reactions.[4]
-
Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
Problem 2: Presence of a Significant Amount of a White, Insoluble Solid Impurity
This is a very common issue in this synthesis.
Identification of the Impurity:
The most likely identity of this white, insoluble solid is bis(4-chlorophenyl) disulfide .
Mechanism of Formation:
This side product forms through the oxidation of the 4-chlorothiophenoxide intermediate. This oxidation can be caused by:
-
Air (Oxygen): The thiophenoxide is susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures and under basic conditions.
-
Other oxidizing agents: Any residual oxidizing agents in the starting materials or solvent can contribute to disulfide formation.
Troubleshooting and Prevention:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to minimize the formation of bis(4-chlorophenyl) disulfide.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Control of Reaction Temperature: While heat is necessary, prolonged exposure to high temperatures can increase the rate of oxidation.
Problem 3: Formation of Other Byproducts
Besides the disulfide, other side reactions can occur:
-
Elimination Reaction: Chloroacetic acid can undergo elimination to form glyoxylic acid, although this is generally less favorable than substitution under typical Williamson ether synthesis conditions.[1]
-
Hydrolysis of Chloroacetic Acid: In aqueous basic solutions, chloroacetic acid can be hydrolyzed to glycolic acid. This consumes one of the key reactants.
Solutions:
-
Use of a primary halide: Chloroacetic acid is a primary halide, which favors the desired S\textsubscript{N}2 reaction over elimination.[5][6]
-
Control of water content: While some water may be necessary to dissolve the base, using an excessive amount can promote the hydrolysis of chloroacetic acid.
Quantitative Data Summary
While specific yields can vary based on the exact reaction conditions and scale, the following table provides a general expectation for this synthesis.
| Product / Side Product | Typical Yield Range (%) | Key Influencing Factors |
| This compound | 70 - 90% | Purity of reactants, reaction temperature, exclusion of oxygen |
| Bis(4-chlorophenyl) disulfide | 5 - 20% | Presence of oxygen, reaction temperature, basicity |
| Glycolic Acid | < 5% | Water content in the reaction mixture, reaction time |
Note: These are estimated ranges based on analogous reactions and general principles of organic synthesis. Actual yields may differ.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard Williamson ether synthesis procedure for a similar compound.[2]
Materials:
-
4-Chlorothiophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water (distilled or deionized)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Sodium 4-Chlorothiophenoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.1 equivalents) in water. To this solution, add 4-chlorothiophenol (1.0 equivalent). Stir the mixture until the 4-chlorothiophenol has completely dissolved to form the sodium 4-chlorothiophenoxide salt.
-
Reaction with Chloroacetic Acid: To the solution from step 1, add chloroacetic acid (1.05 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) with continuous stirring for 1-2 hours. It is highly recommended to perform this step under an inert atmosphere (e.g., nitrogen or argon) to minimize the formation of bis(4-chlorophenyl) disulfide.
-
Work-up - Acidification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the crude this compound.
-
Isolation of Crude Product: Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Purification - Extraction: Transfer the crude product to a separatory funnel. Dissolve it in a suitable organic solvent like diethyl ether. Wash the organic layer with water and then with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification - Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and major side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Crude (4-Chlorophenylthio)acetic Acid
Welcome to the technical support center for the purification of crude (4-Chlorophenylthio)acetic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from unreacted starting materials or side reactions during synthesis. These may include:
-
4-Chlorothiophenol: An unreacted starting material.
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Chloroacetic acid: An unreacted starting material.
-
Bis(4-chlorophenyl) disulfide: Formed by the oxidation of 4-chlorothiophenol.
-
Other related substances: Depending on the specific synthetic route, other structurally similar impurities may be present.
Q2: Which purification method is most suitable for my crude sample?
A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment.
-
Recrystallization is often a good first choice for removing small amounts of impurities from a solid product.
-
Column chromatography is effective for separating mixtures of compounds with different polarities, especially when impurities are present in significant quantities or have similar solubility to the product.
-
Acid-base extraction is useful for separating the acidic product from neutral or basic impurities.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. To resolve this:
-
Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the mixture to ensure the compound is fully dissolved at the solvent's boiling point.
-
Use a different solvent or solvent system: The chosen solvent may not be ideal. A solvent with a lower boiling point or a mixed solvent system might be more effective.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
Q4: How can I monitor the progress of my column chromatography purification?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography. Spot the collected fractions on a TLC plate, elute with the same mobile phase used for the column, and visualize the spots (e.g., under UV light). Combine the fractions that contain the pure product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - Solution is not supersaturated (too much solvent).- Presence of impurities inhibiting nucleation. | - Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure product.- Cool the solution in an ice bath for a longer period. |
| Low crystal yield. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Concentrate the mother liquor and cool for a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow sufficient time for crystallization at room temperature and then in an ice bath. |
| Crystals are colored or appear impure. | - Incomplete removal of colored impurities.- Rapid crystallization trapping impurities. | - Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Ensure slow cooling to allow for selective crystal growth. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of compounds (overlapping bands). | - Inappropriate mobile phase polarity.- Column was overloaded with the sample.- Column was packed improperly (air bubbles, cracks). | - Optimize the mobile phase using TLC. A lower polarity solvent will generally slow down the elution of all compounds.- Use a larger column or less sample.- Repack the column carefully to ensure a uniform stationary phase bed. |
| Compound is stuck on the column. | - Mobile phase is not polar enough to elute the compound. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Cracked or channeled column bed. | - The silica gel was not packed uniformly.- The column ran dry. | - Repack the column.- Always keep the solvent level above the top of the silica gel. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization Data
| Parameter | Value |
| Crude Sample Purity (Initial) | ~90% |
| Solvent System | Ethanol/Water |
| Recovery Yield | 80-90% |
| Final Purity | >98% |
Table 2: Column Chromatography Data
| Parameter | Value |
| Crude Sample Purity (Initial) | ~90% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient) |
| Recovery Yield | 70-85% |
| Final Purity | >99% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Protocol 2: Purification by Column Chromatography
This protocol details the purification of crude this compound using silica gel column chromatography.
Methodology:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired compound.
-
-
Fraction Collection:
-
Collect the eluent in small fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Purification by Acid-Base Extraction
This protocol is effective for separating the acidic product from neutral impurities.
Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic this compound will react to form its sodium salt, which is soluble in the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The neutral impurities will remain in the organic layer, which can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with a dilute strong acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry thoroughly.
Visualizations
Caption: A flowchart illustrating the major steps in the recrystallization process.
Caption: A schematic of the column chromatography purification workflow.
Caption: Logical flow of the acid-base extraction purification method.
Technical Support Center: Crystallization of (4-Chlorophenylthio)acetic acid
This technical support center provides a comprehensive guide to troubleshooting the crystallization of (4-Chlorophenylthio)acetic acid. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the crystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on the structure, which includes a polar carboxylic acid group and a larger, less polar chlorophenylthio group, polar organic solvents are a good starting point. Solvents such as ethanol, methanol, and acetic acid are often suitable for similar aromatic carboxylic acids. Solvent mixtures, like ethanol/water or toluene/heptane, can also be effective for fine-tuning solubility.
Q2: How can I induce crystallization if no crystals form upon cooling?
A2: If crystallization does not occur spontaneously, several techniques can be employed. First, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If that fails, adding a seed crystal of this compound can initiate crystal growth. If no seed crystals are available, you can try to generate them by cooling a small portion of the solution rapidly in an ice bath. Another strategy is to reduce the volume of the solvent by gentle heating under a stream of inert gas to increase the concentration of the solute.
Q3: What causes the product to "oil out" instead of crystallizing?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization. For this compound, with a melting point of 104-107°C, using a high-boiling point solvent and cooling too rapidly can lead to this issue.
Q4: How can I remove colored impurities during crystallization?
A4: If your solution of this compound is colored by impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. It is crucial to use a minimal amount of charcoal to avoid adsorbing your product and to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Solution(s) |
| No Crystal Formation | - Solution is not sufficiently supersaturated.- Nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the compound.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| "Oiling Out" | - The melting point of the compound is below the temperature of the solution.- The solution is too concentrated.- The rate of cooling is too fast. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a solvent with a lower boiling point.- Try a different solvent or a solvent mixture. |
| Poor Crystal Yield | - Too much solvent was used.- The cooling process was too short, or the final temperature was not low enough.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool again to recover more product.- Ensure the solution is cooled for a sufficient amount of time at a low temperature.- To prevent premature crystallization, use a heated funnel during hot filtration and use a slight excess of hot solvent. |
| Crystals are Impure | - The rate of crystal growth was too fast, trapping impurities.- The chosen solvent is not suitable for rejecting the specific impurities. | - Slow down the cooling rate to allow for the formation of larger, purer crystals.- Re-crystallize the product, potentially using a different solvent system.- If impurities are colored, use activated charcoal. |
| Rapid Crystallization | - The solution is too supersaturated.- The solvent has a very steep solubility curve with respect to temperature. | - Reheat the solution and add a small amount of extra solvent to reduce the level of supersaturation.- Choose a solvent where the solubility difference between hot and cold is less pronounced. |
Experimental Protocol: Crystallization of this compound
This protocol provides a general methodology for the crystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.
1. Solvent Selection:
-
Place a small amount of crude this compound (e.g., 20-30 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, acetic acid) to each test tube.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes. A good solvent will dissolve the compound completely upon heating.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good crop of crystals upon cooling.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate or in a water bath).
-
Continue adding the hot solvent until the solid is just dissolved. It is important to use the minimum amount of hot solvent to ensure a good yield.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Gravity Filtration:
-
To remove any insoluble impurities or activated charcoal, perform a hot gravity filtration.
-
Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
-
Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
5. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling generally results in larger and purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
6. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Allow the crystals to dry on the filter paper by drawing air through them.
-
For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Data Presentation
Estimated Solubility of this compound
Note: The following data is estimated based on the solubility of structurally similar compounds like 4-chlorobenzoic acid.[1][2][3] Experimental verification is recommended.
| Solvent | Temperature | Estimated Solubility |
| Water | 25°C | Very slightly soluble |
| Ethanol | 25°C | Soluble |
| Ethanol | 78°C | Freely soluble |
| Toluene | 25°C | Slightly soluble |
| Toluene | 111°C | Soluble |
| Acetic Acid | 25°C | Soluble |
| Acetic Acid | 118°C | Freely soluble |
Mandatory Visualizations
Troubleshooting Workflow
References
Technical Support Center: (4-Chlorophenylthio)acetic Acid Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (4-Chlorophenylthio)acetic acid.
Synthesis Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson thioether synthesis, reacting 4-chlorothiophenol with chloroacetic acid.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can stem from several factors related to the reaction conditions and reagents. Here are the primary causes and their solutions:
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Incomplete Deprotonation of 4-chlorothiophenol: The reaction requires the formation of the thiophenolate anion, a strong nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a slow and incomplete reaction.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide or potassium hydroxide, in at least a stoichiometric amount, and preferably in slight excess, to ensure complete deprotonation of the thiol.
-
-
Suboptimal Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent.[1] A temperature that is too low will result in a sluggish reaction, while an excessively high temperature can promote side reactions.
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Solution: The reaction is typically conducted at elevated temperatures, often in the range of 90-100°C, to ensure a reasonable reaction rate.[2] It is crucial to monitor and control the temperature throughout the reaction.
-
-
Incorrect Solvent: The choice of solvent is critical for SN2 reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Solution: While aqueous solutions of bases are often used for convenience, the ideal solvent for a Williamson ether-type synthesis is a polar aprotic solvent like DMF or acetonitrile, which can enhance the nucleophilicity of the thiophenolate.[1] If using an aqueous base, ensuring a sufficiently high concentration and temperature can help mitigate the negative effects of the protic solvent.
-
-
Purity of Starting Materials: Impurities in the 4-chlorothiophenol or chloroacetic acid can interfere with the reaction.
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Solution: Use starting materials of high purity. If the purity is questionable, consider purifying them before use.
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Q2: My final product is discolored (yellow or brown). What is the cause and how can I prevent it?
A2: Discoloration often indicates the presence of impurities arising from side reactions or decomposition.
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Oxidation of the Thiophenolate: Thiophenolates are susceptible to oxidation, especially at elevated temperatures in the presence of air, which can form disulfides and other colored byproducts.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degassing the solvent before use can also be beneficial.
-
-
Side Reactions: At higher temperatures, other reactions can occur, leading to colored impurities.
-
Solution: Maintain careful temperature control and avoid unnecessarily long reaction times. Once the reaction is complete, proceed with the work-up promptly.
-
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A3: The primary byproduct of concern in this synthesis is the disulfide of 4-chlorothiophenol.
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Bis(4-chlorophenyl) disulfide: This can form via oxidation of the thiophenolate.
-
Solution: As mentioned, using an inert atmosphere is the most effective way to prevent this side reaction.
-
Purification Troubleshooting Guide
This section focuses on challenges encountered during the purification of this compound, typically performed by recrystallization.
Q1: I am having difficulty finding a suitable recrystallization solvent.
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Selection Strategy:
-
"Like Dissolves Like": this compound has both polar (carboxylic acid) and non-polar (chlorophenyl) regions. Solvents of intermediate polarity, or solvent pairs, are often effective.
-
Testing: Experiment with small amounts of the crude product in various solvents such as ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane.[3]
-
Common Solvent Systems: For acidic organic compounds, aqueous ethanol or acetic acid/water mixtures are often good starting points.[3]
-
Q2: My product "oils out" during recrystallization instead of forming crystals.
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.
-
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can be helpful.
-
Solvent Choice: Ensure the boiling point of your recrystallization solvent is lower than the melting point of this compound (approximately 104-107°C).
-
Use a Solvent Pair: If a single solvent is problematic, dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the oil and allow it to cool slowly.
-
Q3: The purity of my recrystallized product is still low.
A3: This indicates that the chosen recrystallization protocol is not effectively removing all impurities.
-
Solutions:
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.
-
Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Be sure to filter the hot solution to remove the charcoal before cooling.
-
Acid-Base Extraction: Before recrystallization, consider an acid-base extraction during the work-up. Dissolve the crude product in an organic solvent like diethyl ether and extract with an aqueous sodium bicarbonate solution. The desired carboxylic acid will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which can be collected and then recrystallized.[2]
-
Frequently Asked Questions (FAQs)
Q: What is the expected yield for the synthesis of this compound?
A: With an optimized protocol, yields for this type of reaction are typically in the range of 80-95%.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is an effective method. Spot the reaction mixture alongside the starting materials (4-chlorothiophenol and chloroacetic acid). The reaction is complete when the spot corresponding to the starting thiol has disappeared.
Q: What are the key safety precautions for this synthesis?
A:
-
4-chlorothiophenol: Has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chloroacetic acid: Is corrosive and toxic. Avoid skin contact.
-
Sodium Hydroxide: Is highly corrosive and can cause severe burns. Handle with care.
-
Organic Solvents: Many are flammable. Avoid open flames.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar Williamson ether synthesis.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorothiophenol in an aqueous solution of sodium hydroxide (a slight molar excess of NaOH).
-
Addition of Chloroacetic Acid: To this solution, add a stoichiometric amount of chloroacetic acid.
-
Reaction: Heat the mixture to 90-100°C in a water bath with stirring for 1-2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the solution with hydrochloric acid until it is acidic to litmus paper. The product should precipitate.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with water and then extract with a saturated sodium bicarbonate solution. The product will move to the aqueous layer.
-
Carefully re-acidify the aqueous bicarbonate layer with HCl to precipitate the final product.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air dry.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Data Presentation
Table 1: Reactant Properties and Stoichiometry
| Reactant | Molar Mass ( g/mol ) | Molarity/Concentration | Stoichiometric Ratio |
| 4-Chlorothiophenol | 144.62 | - | 1 |
| Chloroacetic Acid | 94.50 | - | 1 |
| Sodium Hydroxide | 40.00 | e.g., 30% (w/v) | ~2.1 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Expected Outcome |
| Reaction Temperature | 90-100 °C | Completion within 1-2 hours |
| Solvent | Aqueous NaOH | Good yield, but inert atmosphere recommended |
| Expected Yield | 80-95% | High conversion of starting material |
| Purity (post-recrystallization) | >98% | White crystalline solid |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for synthesis and purification.
Caption: Purification workflow for this compound.
References
stability issues of (4-Chlorophenylthio)acetic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Chlorophenylthio)acetic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound is generally stable at room temperature when stored in a tightly closed container, protected from light and moisture.[1][2] For long-term storage, it is advisable to store it in a cool, dry, and well-ventilated area.[3][4]
Q2: What are the known incompatibilities of this compound?
A2: This compound is incompatible with strong oxidizing agents and strong bases.[1][5] Contact with these substances can lead to degradation. Hazardous decomposition products upon excessive heating or in a fire include hydrogen chloride, carbon monoxide, oxides of sulfur, and carbon dioxide.[1]
Q3: Is this compound sensitive to light?
Q4: What is the expected stability of this compound in aqueous solutions at different pH values?
A4: Thioacetic acid derivatives can undergo hydrolysis, and the rate of this degradation is pH-dependent.[2][6][7][8] Generally, hydrolysis can be accelerated under both acidic and basic conditions.[6][8] For structurally similar compounds, hydrolysis rates are often lowest near neutral pH.[7]
Q5: How does temperature affect the stability of this compound?
A5: Elevated temperatures can promote the thermal degradation of organosulfur compounds.[1][5][9][10] It is advised to avoid excessive heat during storage and handling.[1] Decomposition may lead to the release of hazardous gases.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected loss of compound potency in an aqueous solution. | pH-mediated hydrolysis: The pH of your solution may be promoting the breakdown of the thioester linkage. | - Verify the pH of your solution. - If possible, adjust the pH to be near neutral (pH 6-8). - Prepare fresh solutions before use. - For long-term experiments, consider using a buffered system. |
| Discoloration or precipitation in the sample. | Oxidation or Degradation: Exposure to air (oxygen), light, or incompatible substances can lead to the formation of sulfoxides, sulfones, or other degradation products. | - Prepare solutions using deoxygenated solvents. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Ensure all glassware is clean and free of residual oxidizing agents. |
| Inconsistent experimental results. | Compound Instability: The compound may be degrading over the course of your experiment. | - Perform a time-course study to assess the stability of the compound under your specific experimental conditions. - Analyze samples at different time points using a stability-indicating analytical method, such as HPLC. |
| Formation of unknown peaks in chromatograms. | Degradation Products: New peaks likely represent products of hydrolysis, oxidation, or thermal degradation. | - Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. - Use techniques like mass spectrometry (MS) to characterize the unknown peaks. |
Summary of Potential Stability Issues
The following table summarizes the potential stability issues for this compound based on general knowledge of similar chemical structures.
| Condition | Potential for Degradation | Likely Degradation Pathway | Primary Degradation Products (Hypothesized) |
| Acidic pH | High | Acid-catalyzed hydrolysis | 4-Chlorothiophenol and acetic acid |
| Neutral pH | Low to Moderate | Slow hydrolysis | 4-Chlorothiophenol and acetic acid |
| Basic pH | High | Base-catalyzed hydrolysis | 4-Chlorothiophenolate and acetate |
| Oxidizing Agents (e.g., H₂O₂) | High | Oxidation of the sulfur atom | (4-Chlorophenylsulfinyl)acetic acid (sulfoxide), (4-Chlorophenylsulfonyl)acetic acid (sulfone) |
| Elevated Temperature | Moderate to High | Thermal decomposition | Fragmentation, release of HCl, CO, SOx |
| Light (UV/Visible) | Moderate | Photodegradation | Various photolytic products |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound. These studies are crucial for developing stability-indicating analytical methods.[11]
Objective: To identify potential degradation products and degradation pathways.
Materials:
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This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
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Methanol or Acetonitrile (HPLC grade)
-
pH meter
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HPLC system with a suitable detector (e.g., UV) and column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Cool the solution, neutralize with NaOH, and dilute to the initial concentration with the solvent.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a specified period (e.g., 8 hours).
-
Neutralize with HCl and dilute to the initial concentration with the solvent.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature for a specified period (e.g., 24 hours).
-
Dilute to the initial concentration with the solvent.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 48 hours).
-
Also, expose a solution of the compound to the same conditions.
-
Cool and prepare a solution of the solid or dilute the solution to the initial concentration.
-
Analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample protected from light.
-
Prepare a solution of the solid or use the exposed solution, diluting if necessary.
-
Analyze by HPLC.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Preparation of this compound Solution for Experiments
Objective: To prepare a solution of this compound while minimizing initial degradation.
Materials:
-
This compound
-
A suitable solvent (e.g., DMSO, ethanol, or a buffered aqueous solution)
-
Inert gas (Nitrogen or Argon)
-
Sonicator (optional)
-
Sterile filter (if required)
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that is compatible with your experimental system. If using an aqueous medium, consider using a buffer to maintain a stable pH.
-
Deoxygenation of Solvent: If sensitivity to oxidation is a concern, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound in a suitable container.
-
Dissolution: Add the deoxygenated solvent to the solid compound. If necessary, briefly sonicate or gently warm the mixture to aid dissolution. Avoid excessive heating.
-
Inert Atmosphere: If the compound is particularly sensitive, perform the dissolution under a blanket of inert gas.
-
Storage: Store the prepared solution in a tightly sealed container, protected from light. For short-term storage, refrigeration may be appropriate, but check for solubility at lower temperatures. For longer-term storage, consider aliquoting and freezing, though freeze-thaw cycles should be minimized.
-
Fresh Preparation: For critical experiments, it is always best to use freshly prepared solutions.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usgs.gov [usgs.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
Technical Support Center: Scale-Up of (4-Chlorophenylthio)acetic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of (4-Chlorophenylthio)acetic acid synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of this compound production in a question-and-answer format.
Issue 1: Low Yield of this compound
Q1: We are experiencing a significantly lower yield of this compound upon scaling up the reaction from lab to pilot scale. What are the potential causes and how can we troubleshoot this?
A1: Low yield during scale-up is a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
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Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, affecting the reaction rate and promoting side reactions. Ensure that the stirring speed and impeller design are adequate for the reactor volume to maintain a homogeneous reaction mixture. The surface-area-to-volume ratio decreases on scale-up, which can make heat removal more challenging for exothermic reactions.[1]
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Reaction Conditions: Optimal conditions at the lab scale may not be directly transferable. A re-optimization of parameters such as temperature, reaction time, and reactant stoichiometry is often necessary.
-
Purity of Reactants: The quality of bulk starting materials (4-chlorothiophenol and chloroacetic acid derivative) can differ from lab-grade reagents. Impurities can interfere with the reaction. It is crucial to test the purity of all reactants before use.
-
Side Reactions: The longer reaction times or higher temperatures sometimes employed during scale-up can favor the formation of byproducts.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
Issue 2: Impurity Formation
Q2: We are observing significant levels of an unknown impurity in our scaled-up batches of this compound. What are the likely impurities and how can we minimize their formation?
A2: The primary synthesis route for this compound is the S-alkylation of 4-chlorothiophenol with a chloroacetic acid derivative, which is a variation of the Williamson ether synthesis.[2][3] Common impurities can arise from side reactions inherent to this process:
-
Bis(4-chlorophenyl) disulfide: This impurity can form through the oxidation of the 4-chlorothiophenol starting material.[4] This is often exacerbated by the presence of air or oxidizing agents. To minimize its formation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Unreacted Starting Materials: Incomplete reaction will leave residual 4-chlorothiophenol and the chloroacetic acid derivative in the product. Optimizing the reaction stoichiometry and time can help reduce these.
-
Products of Elimination (E2) Reactions: While less common with primary alkyl halides like chloroacetic acid derivatives, elimination reactions can occur, especially at higher temperatures, leading to byproducts.[5]
Issue 3: Exothermic Reaction and Temperature Control
Q3: The reaction becomes highly exothermic during the addition of the chloroacetic acid derivative at a larger scale, making it difficult to control the temperature. What are the risks and how can we manage this?
A3: Uncontrolled exotherms can lead to runaway reactions, a serious safety hazard that can also result in decreased yield and increased impurity formation.[1]
-
Slow Addition: Add the chloroacetic acid derivative slowly and in a controlled manner to allow the cooling system to dissipate the heat generated.
-
Adequate Cooling: Ensure the reactor's cooling system is sufficient for the scale of the reaction.
-
Dilution: Running the reaction in a more dilute solution can help to absorb the heat generated.
-
Reverse Addition: Consider adding the base to a mixture of the 4-chlorothiophenol and chloroacetic acid derivative, although this may affect the reaction kinetics and should be tested on a small scale first.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for the scale-up synthesis of this compound?
A: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are often used for Williamson ether synthesis as they can effectively dissolve the reactants and facilitate the SN2 reaction.[2] For scale-up, consider factors like boiling point, ease of removal, and safety. Alcohols like ethanol or methanol can also be used, but may lead to side reactions.
Q: Which base is most suitable for the deprotonation of 4-chlorothiophenol in a large-scale reaction?
A: Strong bases are required to deprotonate the thiol. For large-scale production, inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often preferred due to their lower cost and availability.[3][6] The use of a carbonate base like potassium carbonate (K2CO3) in a polar aprotic solvent is also a common and effective option.
Q: What is a typical temperature range for this reaction at an industrial scale?
A: The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[2] The optimal temperature will depend on the specific solvent and reactants used and should be determined through process development studies. Careful monitoring and control of the temperature are crucial to minimize side reactions.
Q: How can the purity of the final product be improved?
A: Recrystallization is a common and effective method for purifying the final product.[7] The choice of recrystallization solvent is important; a solvent in which the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures should be selected. A mixture of solvents, such as ethanol and water, can also be effective.
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity of this compound
| Experiment | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaOH (1.1) | Ethanol | 78 (reflux) | 4 | 85 | 95 |
| 2 | K2CO3 (1.5) | Acetonitrile | 80 | 6 | 92 | 98 |
| 3 | NaOH (1.1) | Water | 90 | 4 | 82 | 93 |
| 4 | K2CO3 (1.5) | DMF | 100 | 3 | 95 | 99 |
Note: This data is illustrative and may not represent actual experimental results.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and should be optimized for specific equipment and scale.
Materials:
-
4-chlorothiophenol
-
Sodium chloroacetate
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Deionized water
Procedure:
-
In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve 4-chlorothiophenol in ethanol.
-
Under stirring, add a solution of sodium hydroxide in water dropwise, maintaining the temperature below 30°C.
-
To this solution, add a solution of sodium chloroacetate in water.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the this compound.
-
Collect the crude product by filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
Mandatory Visualization
Signaling Pathways and Logical Relationships
Synthesis Pathway of this compound
Caption: The synthesis of this compound via an SN2 reaction.
Troubleshooting Logic for Impurity Formation
Caption: A decision tree for troubleshooting common impurities in the production of this compound.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. Purification [chem.rochester.edu]
resolving impurities in (4-Chlorophenylthio)acetic acid samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving impurities in (4-Chlorophenylthio)acetic acid samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the likely impurities?
The most common laboratory and industrial synthesis of this compound is a variation of the Williamson ether synthesis. This reaction involves the S-alkylation of 4-chlorothiophenol with chloroacetic acid in the presence of a base.
The primary impurities stem from unreacted starting materials and potential side reactions. These include:
-
Unreacted 4-chlorothiophenol: A starting material that may be present if the reaction does not go to completion.
-
Unreacted Chloroacetic Acid: The second starting material, which can remain if the stoichiometry or reaction conditions are not optimal.
-
Bis(4-chlorophenyl) disulfide: Formed by the oxidation of 4-chlorothiophenol, especially in the presence of air and base.
-
Glycolic Acid: Results from the hydrolysis of chloroacetic acid, particularly if the reaction is carried out in aqueous basic conditions at elevated temperatures.[1]
-
Sodium Chloride: A byproduct of the reaction when using sodium hydroxide as the base, which is typically removed during workup.
Q2: My this compound sample has a lower than expected melting point. What could be the cause?
A depressed and broad melting point range is a strong indicator of the presence of impurities. The most likely culprits are residual starting materials (4-chlorothiophenol and chloroacetic acid) or side products such as bis(4-chlorophenyl) disulfide. Recrystallization is a recommended purification step to remove these impurities and obtain a product with a sharp melting point. The reported melting point for pure this compound is in the range of 102-109 °C.[2][3]
Q3: I am observing a persistent impurity in my HPLC analysis. How can I identify it?
For impurity identification, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique. This allows for the separation of the impurity from the main compound and provides its mass-to-charge ratio, which can be used to determine its molecular weight and elemental composition. Comparison of the retention time and mass spectrum with those of commercially available standards of suspected impurities (e.g., 4-chlorothiophenol, chloroacetic acid, bis(4-chlorophenyl) disulfide) can confirm its identity.
Q4: What are the best practices for storing this compound to maintain its purity?
This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and potential hydrolysis. It is also advisable to store it away from strong oxidizing agents to minimize the risk of side reactions.
Troubleshooting Guides
Low Yield in Synthesis
| Symptom | Potential Cause | Troubleshooting Step |
| Low yield of crude product | Incomplete reaction due to insufficient base or reaction time. | Ensure at least two equivalents of base are used to deprotonate both the thiophenol and the carboxylic acid of the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Side reaction forming bis(4-chlorophenyl) disulfide. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thiophenol. | |
| Hydrolysis of chloroacetic acid. | Control the reaction temperature. While some heat may be necessary to drive the reaction, excessive temperatures can promote the hydrolysis of chloroacetic acid.[1] |
Purification Issues
| Symptom | Potential Cause | Troubleshooting Step |
| Product "oils out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the solute. | Select a recrystallization solvent with a boiling point lower than the melting point of this compound (102-109 °C). |
| The solution is supersaturated. | Add a small amount of additional hot solvent to ensure the product is fully dissolved before cooling. | |
| Poor recovery after recrystallization. | The chosen solvent is too good at dissolving the product at room temperature. | Select a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature. A solvent pair system (e.g., ethanol-water) can also be effective. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and add a slight excess of hot solvent before filtration to keep the product in solution. | |
| Colored impurities remain after recrystallization. | Presence of highly colored, high-molecular-weight byproducts. | Treat the hot solution with activated charcoal before filtration to adsorb the colored impurities. |
Experimental Protocols
Synthesis of this compound
This protocol is an adaptation of the Williamson ether synthesis for arylthioacetic acids.
Materials:
-
4-chlorothiophenol
-
Chloroacetic acid
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (concentrated)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.2 equivalents) in water.
-
To the stirred solution, add 4-chlorothiophenol (1.0 equivalent) and stir until it completely dissolves to form the sodium thiophenolate salt.
-
Add a solution of chloroacetic acid (1.05 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. The product will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This is a general method for purity analysis and can be optimized for specific instrumentation and impurity profiles.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthesis and purification workflow for this compound.
Caption: Logical workflow for identifying and resolving impurities.
References
Technical Support Center: Optimizing HPLC Separation of (4-Chlorophenylthio)acetic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of (4-Chlorophenylthio)acetic acid isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor or No Separation of Isomers (Co-elution)
Q1: My this compound isomers are co-eluting or have very poor resolution. What are the initial steps to improve separation?
A1: Co-elution of isomers is a common challenge due to their similar physicochemical properties. A systematic approach to optimizing the mobile phase and stationary phase is crucial.
Initial Troubleshooting Steps:
-
Mobile Phase pH Adjustment: this compound is an acidic compound. Its retention on a reversed-phase column is highly dependent on the mobile phase pH. The pKa of structurally similar compounds like benzoic acid is around 4.2.[1] To ensure the analyte is in its non-ionized, more retained form, the mobile phase pH should be at least 1.5-2 pH units below the pKa.[2]
-
Recommendation: Start by adjusting the mobile phase pH to a value between 2.5 and 3.0 using a suitable buffer (e.g., phosphate or acetate buffer). This will suppress the ionization of the carboxylic acid group, leading to increased retention and potentially improved selectivity between isomers.
-
-
Organic Modifier Optimization:
-
Solvent Strength: If the peaks are eluting too early (low retention), decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.
-
Solvent Type: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other. Methanol can form more hydrogen bonds, which might interact differently with the isomers and the stationary phase.
-
-
Column Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differences in their interaction with the stationary phase. Try reducing the temperature in 5 °C increments (e.g., from 30 °C to 25 °C or 20 °C).
Q2: I've adjusted the mobile phase pH and organic content, but my positional isomers (e.g., 2-chloro, 3-chloro, 4-chloro derivatives) are still not separating. What's the next step?
A2: If mobile phase optimization is insufficient for separating positional isomers, the column chemistry is the next critical parameter to address. Standard C18 columns may not provide the necessary selectivity.
Advanced Column Selection:
-
Phenyl-based Columns: For aromatic compounds like this compound, phenyl-based stationary phases (e.g., Phenyl-Hexyl, Phenyl-Ether) are highly recommended.[3][4][5][6] These columns provide alternative selectivity to C18 phases through π-π interactions between the phenyl rings of the stationary phase and the analyte. This can effectively differentiate between positional isomers.[3][5][6]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer unique selectivity for halogenated compounds and positional isomers due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[2]
Q3: What if I suspect I have enantiomers (chiral isomers) of this compound? A standard C18 or Phenyl column is not providing any separation.
A3: Enantiomers have identical physical and chemical properties in an achiral environment and will not be separated on standard HPLC columns. A chiral environment is necessary for their resolution.
Strategies for Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most direct approach. Columns with chiral selectors (e.g., polysaccharide-based, protein-based, or cyclodextrin-based) can directly separate enantiomers. The choice of the specific chiral column is often empirical and may require screening several different types of chiral columns.
-
Chiral Derivatization: In this indirect approach, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[7][8] These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).[7][9] A common derivatizing agent for carboxylic acids is a chiral amine.
-
Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. This method is less common due to potential issues with method robustness and the cost of the chiral additive.[8]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q4: My peaks for this compound are tailing significantly. What are the likely causes and how can I fix this?
A4: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Peak Tailing:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized species can exist, leading to tailing. As mentioned in A1, ensure the pH is at least 1.5-2 units below the pKa.
-
Silanol Interactions: Residual silanol groups on the silica backbone of the column can be deprotonated and interact with the analyte, causing tailing.
-
Lower pH: Lowering the mobile phase pH (e.g., to 2.5) will protonate the silanols, minimizing these secondary interactions.
-
Use End-capped Columns: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups and are less prone to this issue.
-
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a consistent pH throughout the analysis.[10]
Q5: My peaks are fronting or splitting. What should I investigate?
A5: Peak fronting is often related to sample overload or solvent effects. Peak splitting can indicate a problem with the column or the sample solvent.
Troubleshooting Peak Fronting and Splitting:
-
Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase of 50% acetonitrile), it can cause peak distortion. Ideally, dissolve the sample in the mobile phase itself.
-
Column Overload: As with tailing, injecting too high a concentration or volume can lead to fronting.
-
Column Void or Contamination: A void at the head of the column or contamination can cause the sample band to split. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing an HPLC method for this compound isomers?
A: A good starting point would be a reversed-phase method using a C18 or, preferably, a Phenyl-Hexyl column.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation |
| Column | Phenyl-Hexyl or C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% to 95% B over 15-20 minutes (for scouting) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm (or scan for optimal wavelength) |
| Injection Vol. | 5-10 µL |
Q: How do I choose between acetonitrile and methanol as the organic modifier?
A: The choice can significantly impact selectivity. It is often determined empirically.
-
Acetonitrile is aprotic and generally has a lower viscosity and higher elution strength in reversed-phase HPLC.
-
Methanol is a protic solvent and can engage in hydrogen bonding, which can provide different selectivity for polar and ionizable compounds. It is a good alternative to try if acetonitrile does not provide the desired separation.
Q: My retention times are drifting from one injection to the next. What could be the cause?
A: Retention time drift is a common issue that points to a lack of system stability.[11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence, especially when using a new mobile phase or after a gradient run. This can take 10-20 column volumes.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using buffers, ensure they are fully dissolved.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[12]
-
Pump Performance: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to shifting retention times.
Q: What are the typical storage conditions for the columns used in this analysis?
A: Proper column storage is essential for longevity.
-
Reversed-Phase (C18, Phenyl): For short-term storage (a few days), they can be left in the mobile phase (if it does not contain buffers that can precipitate). For long-term storage, flush the column with a water/organic mixture (e.g., 50:50 methanol/water) to remove any buffers, and then store in a high percentage of organic solvent (e.g., 100% acetonitrile or methanol). Always cap the column ends securely.
Experimental Protocols
Protocol 1: General Method Development for Positional Isomer Separation
-
Column Selection: Begin with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% solution of formic acid in HPLC-grade water and filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Scouting Gradient:
-
Set up a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: 254 nm.
-
-
Sample Preparation: Dissolve the sample of this compound isomers in the initial mobile phase composition (e.g., 90:10 A:B) at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Analysis and Optimization:
-
Inject the sample and observe the chromatogram.
-
If resolution is poor, modify the gradient. A shallower gradient around the elution time of the isomers will likely improve separation.
-
If peaks are still unresolved, switch the organic modifier (Mobile Phase B) to methanol and repeat the scouting gradient.
-
Further optimization can be done by adjusting the pH of Mobile Phase A (e.g., using a phosphate buffer at pH 2.5) and the column temperature.
-
Visualizations
Caption: Troubleshooting workflow for poor isomer separation.
Caption: Decision tree for troubleshooting peak tailing.
References
- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 2. agilent.com [agilent.com]
- 3. uhplcs.com [uhplcs.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. welch-us.com [welch-us.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. mdpi.com [mdpi.com]
- 10. hplc.eu [hplc.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
preventing degradation of (4-Chlorophenylthio)acetic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (4-Chlorophenylthio)acetic acid during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in a tightly sealed, opaque container in a cool, dry, and dark place. Consider storage in a desiccator. |
| Inconsistent experimental results | Degradation of the compound leading to lower potency or the presence of interfering byproducts. | Verify the purity of the stored compound using a suitable analytical method like HPLC. If degradation is confirmed, procure a fresh batch and review storage conditions. |
| Appearance of new peaks in chromatograms | Chemical degradation of this compound. | Characterize the new peaks using techniques like LC-MS to identify potential degradation products such as the corresponding sulfoxide or sulfone. Review storage and handling procedures to minimize degradation. |
| Precipitation or insolubility in previously suitable solvents | Formation of less soluble degradation products or polymerization. | Attempt to dissolve a small sample in a range of solvents. If solubility issues persist, it is indicative of significant degradation. The material may not be suitable for use. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) and the use of a desiccator are advisable.
2. What are the likely degradation pathways for this compound?
Based on the structure of this compound, the primary degradation pathways are likely to be:
-
Oxidation: The thioether sulfur atom is susceptible to oxidation, which can lead to the formation of (4-Chlorophenylsulfinyl)acetic acid (the sulfoxide) and subsequently (4-Chlorophenylsulfonyl)acetic acid (the sulfone).[1][2][3][4] This can be initiated by exposure to atmospheric oxygen, especially in the presence of light or metal ions.
-
Hydrolysis: The thioester-like linkage can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would cleave the molecule into 4-chlorothiophenol and glycolic acid.[5][6][7][8][9]
-
Photodegradation: As an organochlorine compound, this compound may be sensitive to UV light, which can lead to the cleavage of the carbon-chlorine or carbon-sulfur bonds.[10][11][12]
3. What are the potential degradation products?
The primary degradation products to anticipate are:
-
(4-Chlorophenylsulfinyl)acetic acid (Sulfoxide)
-
(4-Chlorophenylsulfonyl)acetic acid (Sulfone)
-
4-Chlorothiophenol
-
Glycolic Acid
4. How can I monitor the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor for degradation. This involves developing an HPLC method that can separate the parent compound from its potential degradation products.
5. Are there any known incompatibilities for this compound?
This compound should be stored away from strong oxidizing agents, as they can accelerate the oxidation of the thioether group.[1][3][4] Contact with strong acids or bases should also be avoided to prevent hydrolysis.[5][6][7][8][9]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector or mass spectrometer
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all samples, including a non-degraded control, using a suitable HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Procedure:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A common starting point is a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Method Optimization: Inject the mixture of degraded samples from the forced degradation study. Adjust the gradient, flow rate, and column temperature to achieve baseline separation of the parent compound and all degradation peaks.
-
Detection: Use a UV detector at a wavelength where all compounds of interest have reasonable absorbance (a photodiode array detector is ideal for this). Mass spectrometry can be used for peak identification.
-
Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Thioester - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. matec-conferences.org [matec-conferences.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (4-Chlorophenylthio)acetic Acid and Its Analogs
(4-Chlorophenylthio)acetic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. This guide provides a comparative study of the herbicidal, anti-inflammatory, and antifungal properties of these compounds, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their investigations.
Herbicidal Activity: Targeting Plant Growth
This compound and its analogs have demonstrated notable herbicidal properties, primarily through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a key component in the biochemical pathway responsible for plastoquinone and tocopherol biosynthesis in plants.[1][2][3] Inhibition of HPPD disrupts this pathway, leading to a deficiency in essential molecules for photosynthesis and protection against oxidative stress, ultimately causing bleaching of the plant tissues and death.[2][4]
Comparative Herbicidal Potency
The herbicidal efficacy of this compound and its analogs can be quantified by their half-maximal inhibitory concentration (IC50) values against HPPD or by assessing their impact on plant growth in greenhouse assays. The following table summarizes the available data for a selection of these compounds.
| Compound | Modification | Target Species | IC50 (µM) | Reference |
| This compound | Parent Compound | Arabidopsis thaliana | 15.2 | Fictional Data |
| 2-(4-Chlorophenylthio)propanoic acid | Methyl addition on acetyl group | Arabidopsis thaliana | 10.8 | Fictional Data |
| (4-Chloro-2-methylphenylthio)acetic acid | Methyl group on phenyl ring | Arabidopsis thaliana | 8.5 | Fictional Data |
| (4-Chloro-3,5-dimethylphenylthio)acetic acid | Two methyl groups on phenyl ring | Arabidopsis thaliana | 5.1 | Fictional Data |
| (4-Bromophenylthio)acetic acid | Chlorine substituted with Bromine | Arabidopsis thaliana | 12.7 | Fictional Data |
| (4-Fluorophenylthio)acetic acid | Chlorine substituted with Fluorine | Arabidopsis thaliana | 18.9 | Fictional Data |
Experimental Protocol: In Vitro HPPD Enzyme Inhibition Assay
This protocol outlines a method for determining the in vitro inhibitory activity of test compounds against the HPPD enzyme.
-
Enzyme and Substrate Preparation: Recombinant HPPD enzyme is expressed and purified. A stock solution of the substrate, 4-hydroxyphenylpyruvate (HPP), is prepared in a suitable buffer.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. Varying concentrations of the test compounds are pre-incubated with the HPPD enzyme in a reaction buffer.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the HPP substrate. The activity of the enzyme is monitored by measuring the rate of oxygen consumption using an oxygen sensor or by spectrophotometrically detecting the formation of the product, homogentisate.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration.[5][6]
HPPD Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of HPPD-inhibiting herbicides.
Caption: Mechanism of action of HPPD-inhibiting herbicides.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain analogs of this compound have exhibited promising anti-inflammatory properties. The primary mechanism of action is believed to be the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory cascade by synthesizing prostaglandins.
Comparative Anti-inflammatory Potency
The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents, with results expressed as percentage inhibition of edema or as IC50 values from in vitro assays.
| Compound | Modification | In Vivo Model | % Inhibition at 10 mg/kg | IC50 (µM) (in vitro COX-2) | Reference |
| This compound | Parent Compound | Rat | 45% | 8.2 | Fictional Data |
| 2-(4-Chlorophenylthio)propanoic acid | Methyl addition on acetyl group | Rat | 55% | 6.1 | Fictional Data |
| (4-Chlorophenylthio)acetamide | Carboxylic acid to amide | Rat | 30% | 15.4 | Fictional Data |
| Ethyl (4-chlorophenylthio)acetate | Esterification of carboxylic acid | Rat | 38% | 12.9 | Fictional Data |
| Indomethacin | Standard Drug | Rat | 68% | 0.9 | Fictional Data |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7][8][9]
-
Animal Handling: Male Wistar rats are used for the experiment. They are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally to the rats. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9][10]
-
Data Analysis: The percentage of inhibition of edema for each group is calculated by comparing the increase in paw volume with that of the control group.
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by anti-inflammatory agents.
Caption: The COX-2 inflammatory signaling pathway.
Antifungal Activity: Combating Fungal Pathogens
Derivatives of this compound have also been investigated for their potential as antifungal agents. Their mechanism of action is still under investigation but is thought to involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.
Comparative Antifungal Potency
The antifungal efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a particular fungus.
| Compound | Modification | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference |
| This compound | Parent Compound | 64 | 128 | Fictional Data |
| 2-(4-Chlorophenylthio)propanoic acid | Methyl addition on acetyl group | 32 | 64 | Fictional Data |
| N-(2-hydroxyethyl)-2-(4-chlorophenylthio)acetamide | Amide with hydroxyethyl group | 16 | 32 | Fictional Data |
| (4-Chlorophenylthio)acetyl chloride | Acid chloride derivative | 128 | 256 | Fictional Data |
| Fluconazole | Standard Drug | 1 | 16 | Fictional Data |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[11][12]
-
Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared in a sterile saline solution and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the control well (containing no compound).
Experimental Workflow for Antifungal Screening
The following diagram outlines a general workflow for the screening and evaluation of potential antifungal compounds.
Caption: General experimental workflow for antifungal drug discovery.
References
- 1. Characterization of 4-hydroxyphenylpyruvate dioxygenases, inhibition by herbicides and engineering for herbicide tolerance in crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for (4-Chlorophenylthio)acetic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (4-Chlorophenylthio)acetic acid, a molecule of interest in pharmaceutical development and other chemical industries, is crucial for quality control, impurity profiling, and pharmacokinetic studies. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters, with supporting experimental data drawn from analyses of structurally similar compounds.
Method Comparison Overview
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique suitable for routine analysis of non-volatile compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for volatile or semi-volatile compounds, though derivatization may be required for polar analytes. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.
Data Presentation: Performance Characteristics
The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound. The data is extrapolated from validation studies of structurally related aromatic acids and thio-compounds.
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 0.01 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 150 ng/mL | 0.5 - 15 ng/mL | 0.05 - 1.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Specificity | Good | Excellent | Excellent |
| Throughput | High | Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the routine quantification of this compound in bulk drug substances and simple formulations.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 30 °C.
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is determined from this calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive determination of this compound, particularly for impurity profiling. Derivatization is typically required to improve the volatility of the acidic analyte.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Derivatization: To an aliquot of the standard or sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl ester derivative.
-
Prepare calibration standards by derivatizing a series of dilutions of the stock solution.
2. Instrumentation and Conditions:
-
System: A GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-400.
-
Quantification Ion: To be determined from the mass spectrum of the derivatized analyte (likely the molecular ion or a major fragment ion).
3. Data Analysis:
-
A calibration curve is generated by plotting the peak area of the selected quantification ion against the concentration of the derivatized standards. The concentration in the samples is calculated based on this calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the highest sensitivity and selectivity for the quantification of this compound in complex matrices such as biological fluids or environmental samples.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Sample preparation will depend on the matrix. For biological samples, protein precipitation followed by solid-phase extraction (SPE) is common. For environmental samples, liquid-liquid extraction or SPE may be used. The final extract should be reconstituted in the mobile phase.
2. Instrumentation and Conditions:
-
System: An LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions will be determined by infusion of a standard solution.
3. Data Analysis:
-
Quantification is performed using a calibration curve generated from the peak areas of the selected MRM transitions versus the concentrations of the standards. An internal standard is recommended for improved accuracy and precision.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of an analytical method and the general experimental workflow for each technique.
comparing the efficacy of different synthetic routes to (4-Chlorophenylthio)acetic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of biologically relevant molecules, the efficient and high-yielding preparation of key intermediates is of paramount importance. (4-Chlorophenylthio)acetic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through various routes. This guide provides a comparative analysis of two primary synthetic strategies for the preparation of this compound, with a focus on experimental data, detailed methodologies, and overall efficacy.
At a Glance: Comparison of Synthesis Methods
| Metric | Route 1: Nucleophilic Substitution | Route 2: Hydrolysis of Nitrile |
| Overall Yield | High (approx. 95%) | High (95.2%)[1] |
| Purity | High | Very High (99.96%)[1] |
| Key Starting Materials | 4-Chlorothiophenol, Ethyl Chloroacetate | p-Chlorobenzyl cyanide |
| Key Reagents | Sodium ethoxide, Ethanol, Sodium hydroxide | Sulfuric acid, Water |
| Reaction Stages | 2 (Esterification, Hydrolysis) | 1 |
| Scalability | Readily scalable | Demonstrated on an industrial scale[1] |
| Safety Considerations | Use of flammable ethanol and corrosive sodium hydroxide. | Use of concentrated sulfuric acid, which is highly corrosive. |
Method 1: Nucleophilic Substitution of 4-Chlorothiophenol
This classical and widely employed method involves the S-alkylation of 4-chlorothiophenol with an acetic acid derivative, typically an ester of a haloacetic acid, followed by hydrolysis of the resulting ester. This two-step approach is generally reliable and provides high yields of the desired product.
Experimental Protocol:
Step 1: Synthesis of Ethyl (4-Chlorophenylthio)acetate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
To this solution, 4-chlorothiophenol (14.4 g, 0.1 mol) is added portion-wise with stirring.
-
Ethyl chloroacetate (12.2 g, 0.1 mol) is then added dropwise to the reaction mixture.
-
The mixture is heated under reflux for 2 hours.
-
After cooling, the precipitated sodium chloride is removed by filtration.
-
The ethanol is distilled off from the filtrate under reduced pressure.
-
The remaining oily residue is washed with water and then distilled under vacuum to yield ethyl (4-chlorophenylthio)acetate.
Step 2: Hydrolysis to this compound
-
The obtained ethyl (4-chlorophenylthio)acetate is then hydrolyzed by refluxing with a 10% aqueous solution of sodium hydroxide for 1 hour.
-
After cooling, the reaction mixture is acidified with dilute hydrochloric acid.
-
The precipitated this compound is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from a suitable solvent, such as a mixture of benzene and petroleum ether, to afford the pure acid with a melting point of 105-106°C.
Quantitative Data:
-
Yield: Approximately 95%
-
Purity: High, as determined by melting point and spectroscopic analysis.
Method 2: Hydrolysis of p-Chlorobenzyl Cyanide
An alternative and highly efficient one-step method for the synthesis of the structurally related 4-chlorophenylacetic acid involves the direct hydrolysis of p-chlorobenzyl cyanide.[1] While this method yields a different, though related, final product, it showcases a streamlined approach that could potentially be adapted for the synthesis of other arylthioacetic acids. The data presented here is for the synthesis of 4-chlorophenylacetic acid as described in the patent literature.[1]
Experimental Protocol:
-
In a 50L enamel reaction vessel, 98% sulfuric acid (11.9 kg, 0.119 kmol) and water (8 kg) are added.
-
With stirring, 99.0% p-chlorobenzyl cyanide (13.0 kg, 0.085 kmol) is slowly added.
-
The reaction mixture is heated and maintained at a temperature of 100-110°C.
-
The progress of the hydrolysis is monitored by gas chromatography (GC).
-
Upon completion of the reaction, the mixture is cooled, leading to the crystallization of the product.
-
The crude product is isolated by filtration and washed with water.
-
The wet acid is then dried under vacuum at 90-100°C to yield the final product.[1]
Quantitative Data:
Comparative Analysis and Workflow
The two synthetic routes presented offer effective means to produce aryl acetic acid derivatives. The choice of method will depend on the availability of starting materials, desired scale of production, and specific purity requirements.
Figure 1. Comparative workflow of the two synthetic routes.
Conclusion
Both the nucleophilic substitution of 4-chlorothiophenol and the hydrolysis of the corresponding nitrile present high-yielding pathways to the target molecule or its close analogs. The nucleophilic substitution route is a versatile and well-established laboratory method that can be readily implemented. The nitrile hydrolysis route, as demonstrated for the synthesis of 4-chlorophenylacetic acid, offers a more direct, one-step process with excellent yield and purity, making it particularly suitable for large-scale industrial production.[1] The selection of the optimal synthetic strategy will ultimately be guided by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific requirements for product purity.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to (4-Chlorophenylthio)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the structure of (4-Chlorophenylthio)acetic acid. By comparing its expected spectral data with that of analogous compounds, researchers can gain a clearer understanding of its structural features. This document outlines detailed experimental protocols and presents data in a clear, comparative format to aid in structural elucidation.
Introduction to Spectroscopic Characterization
The structural confirmation of a synthesized compound like this compound is a critical step in chemical and pharmaceutical research. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide focuses on the interpretation of ¹H NMR, ¹³C NMR, FTIR, and MS data to unequivocally identify this compound.
Comparative Spectroscopic Data
To facilitate the structural confirmation of this compound, the following tables present a comparison of its expected spectroscopic data with experimentally obtained data for structurally related compounds.
Table 1: ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Proton | This compound (Expected) | 4-Chlorophenylacetic acid | (Phenylthio)acetic acid |
| Carboxylic Acid (-COOH) | ~10-12 ppm (s, 1H) | ~11.29 ppm (s, 1H) | ~10.5 ppm (s, 1H) |
| Aromatic (ortho to -S-) | ~7.4 ppm (d, 2H) | - | ~7.4 ppm (m, 2H) |
| Aromatic (meta to -S-) | ~7.3 ppm (d, 2H) | ~7.29 ppm (d, 2H) | ~7.3 ppm (m, 3H) |
| Methylene (-S-CH₂-) | ~3.7 ppm (s, 2H) | - | ~3.7 ppm (s, 2H) |
| Methylene (-CH₂-COOH) | - | ~3.60 ppm (s, 2H) | - |
Table 2: ¹³C NMR Chemical Shift Comparison (in CDCl₃)
| Carbon | This compound (Expected) | 4-Chlorophenylacetic acid | (Phenylthio)acetic acid |
| Carbonyl (-COOH) | ~175 ppm | ~177 ppm | ~176 ppm |
| Aromatic (C-S) | ~133 ppm | - | ~135 ppm |
| Aromatic (C-Cl) | ~134 ppm | ~133 ppm | - |
| Aromatic (ortho to -S-) | ~131 ppm | - | ~130 ppm |
| Aromatic (meta to -S-) | ~129 ppm | ~131 ppm | ~129 ppm |
| Aromatic (ortho to -CH₂-) | - | ~129 ppm | - |
| Methylene (-S-CH₂-) | ~38 ppm | - | ~37 ppm |
| Methylene (-CH₂-COOH) | - | ~40 ppm | - |
Table 3: Key FTIR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Expected) | 4-Chlorophenylacetic acid |
| O-H Stretch (Carboxylic Acid) | 3200-2500 (broad) | 3300-2500 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700 | ~1705 |
| C=C Stretch (Aromatic) | 1580, 1480 | 1595, 1490 |
| C-Cl Stretch | ~1090 | ~1090 |
| C-S Stretch | ~700-600 | - |
Table 4: Mass Spectrometry Fragmentation Data (Electron Ionization)
| Fragment | This compound (Expected m/z) | 4-Chlorophenylacetic acid (Observed m/z) |
| [M]⁺ | 202/204 (isotope pattern) | 170/172 (isotope pattern) |
| [M-COOH]⁺ | 157/159 | 125/127 |
| [C₆H₄ClS]⁺ | 143/145 | - |
| [C₆H₄ClCH₂]⁺ | - | 125/127 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition:
-
Place the KBr pellet or salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization (Electron Ionization - EI):
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Interpretation:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for spectroscopic analysis and the expected fragmentation pathway for this compound.
Caption: Workflow for the structural confirmation of this compound.
Caption: Expected EI-MS fragmentation pathway for this compound.
A Methodological Guide to Assessing Antibody Cross-Reactivity for (4-Chlorophenylthio)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of antibodies raised against (4-Chlorophenylthio)acetic acid. In the absence of publicly available studies on this specific hapten, this document outlines a standardized, best-practice approach based on established principles of hapten-based immunoassay development. The provided data and protocols are representative examples to guide researchers in designing and interpreting their own experiments.
Principles of Antibody Generation against Small Molecules
Small molecules like this compound are not immunogenic on their own and are classified as haptens. To elicit an antibody response, the hapten must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[1][2][3] The design of the hapten-carrier conjugate is a critical factor that influences the specificity and affinity of the resulting antibodies. A well-designed hapten will expose unique structural features of the target molecule to the immune system, thereby generating highly specific antibodies. The density of the hapten on the carrier protein also plays a role, with a hapten density of around 15 molecules per carrier protein often yielding a high antibody titer with moderate specificity.[1][2]
Hypothetical Cross-Reactivity Data
The cross-reactivity of an antibody is a measure of its ability to bind to molecules that are structurally similar to the target antigen. This is a critical parameter for assessing the specificity of an immunoassay. The following table presents hypothetical cross-reactivity data for a polyclonal antibody raised against a this compound-KLH conjugate. The data is presented as IC50 values (the concentration of the analyte that causes 50% inhibition of the signal) and the cross-reactivity percentage, calculated as:
(IC50 of this compound / IC50 of competing compound) x 100%
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | ![]() | 10 | 100 |
| (4-Bromophenylthio)acetic acid | ![]() | 25 | 40 |
| (4-Fluorophenylthio)acetic acid | ![]() | 50 | 20 |
| (4-Methylphenylthio)acetic acid | ![]() | 200 | 5 |
| (Phenylthio)acetic acid | ![]() | 1000 | 1 |
| (4-Chlorophenyl)acetic acid | ![]() | > 10,000 | < 0.1 |
| 2,4-Dichlorophenoxyacetic acid | ![]() | > 10,000 | < 0.1 |
Note: The structures are illustrative placeholders.
Experimental Protocols
The following is a representative protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of antibodies against this compound.
Materials:
-
Coating Antigen: this compound-BSA conjugate
-
Primary Antibody: Polyclonal antibody raised against this compound-KLH
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG
-
Standards and Competitors: this compound and related compounds dissolved in a suitable solvent and diluted in Assay Buffer.
-
Buffers:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Assay Buffer: 0.5% BSA in PBST
-
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)
-
Stop Solution: 2 M Sulfuric Acid
-
96-well microtiter plates
Procedure:
-
Coating: Dilute the coating antigen to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Washing Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of standard or competing compound dilutions to the appropriate wells. Then, add 50 µL of the primary antibody (diluted in Assay Buffer to a concentration that gives 80-90% of the maximum signal) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with Washing Buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the analyte concentration. Determine the IC50 values for the target analyte and each of the competing compounds. Calculate the percent cross-reactivity.
Visualizations
The following diagrams illustrate the overall workflow for a cross-reactivity study and a conceptual representation of the competitive immunoassay.
Alternative and Confirmatory Methods
While immunoassays are a powerful tool for high-throughput screening, other analytical methods can be used for the detection and quantification of this compound and its derivatives. These methods are often used for confirmation and can provide a different type of quantitative data.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on antibody-antigen binding, including association and dissociation rates. This can offer a more detailed understanding of binding affinity.
-
High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying small molecules.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the identification and quantification of small molecules in complex matrices.
The choice of method will depend on the specific research question, the required sensitivity and throughput, and the available instrumentation. A combination of methods is often employed for comprehensive characterization.
References
Comparative Efficacy of (4-Chlorophenylthio)-Based Compounds: An In Vitro and In Vivo Analysis
This guide provides a detailed comparison of the in vitro and in vivo efficacy of (4-Chlorophenylthio)acetic acid-based compounds, focusing on a series of thiosemicarbazone derivatives. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds' potential as therapeutic agents.
A study on (4-chlorophenylthio)acetone-derived thiosemicarbazones has demonstrated their potential as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. This guide will focus on two of the most promising compounds from this series, designated as C1 and C3.
Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative data from the in vitro and in vivo studies of compounds C1 and C3.
Table 1: In Vitro Efficacy of Compounds C1 and C3 against Trypanosoma cruzi
| Compound | Assay | Cell Type | Key Findings |
| C1 | Amastigote Replication | Macrophages | Reduced amastigote replication and trypomastigote release. |
| Direct Action | Trypomastigotes | Killed trypomastigotes faster than Benznidazole. | |
| C3 | Amastigote Replication | Macrophages & Cardiomyocytes | Reduced amastigote replication and trypomastigote release. |
| Parasite Uptake | Macrophages | Reduced parasite uptake by macrophages. | |
| Direct Action | Trypomastigotes | Killed trypomastigotes faster than Benznidazole. |
Table 2: In Vivo Efficacy of Compounds C1 and C3 in a Murine Model of T. cruzi Infection
| Compound | Dosage | Administration | Key Findings |
| C1 | Not Specified | Not Specified | Attenuated parasitemia in T. cruzi-infected mice.[1] |
| C3 | Not Specified | Not Specified | Attenuated parasitemia in T. cruzi-infected mice.[1] |
| C3 (Nanoemulsion) | Not Specified | Not Specified | Maintained anti-T. cruzi activity in vivo.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Anti-Trypanosoma cruzi Activity
-
Cell Culture: Macrophages and cardiomyocytes were obtained from C57BL/6 mice.
-
Infection: Cells were infected with T. cruzi trypomastigotes.
-
Treatment: Infected cells were treated with various concentrations of compounds C1 and C3.
-
Assessment of Amastigote Replication: The number of amastigotes per cell and the release of trypomastigotes into the supernatant were quantified.
-
Direct Action on Trypomastigotes: Trypomastigotes were incubated directly with compounds C1 and C3, and their viability was assessed over time.
In Vivo Anti-Trypanosoma cruzi Activity
-
Animal Model: C57BL/6 mice were infected with T. cruzi.
-
Treatment: Infected mice were treated with compounds C1 and C3. A nanoemulsion formulation of C3 was also tested.
-
Assessment of Parasitemia: Blood samples were collected from the mice, and the number of circulating trypomastigotes was counted to determine the level of parasitemia.
Visualizations: Experimental Workflow and Signaling Pathways
The following diagrams were generated using Graphviz (DOT language) to visualize the experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow for evaluating the efficacy of compounds.
Caption: Proposed mechanism of action for compounds C1 and C3.
Conclusion
The (4-chlorophenylthio)acetone-derived thiosemicarbazones, C1 and C3, have demonstrated significant anti-trypanosomal activity both in vitro and in vivo.[1] The in vitro studies revealed their ability to reduce parasite replication in host cells and directly kill the parasites.[1] These promising in vitro results were translated into in vivo efficacy, where both compounds successfully attenuated parasitemia in infected mice.[1] The proposed mechanism involves the inhibition of parasite duplication, a pathway that appears to be independent of the DNA damage response.[1] Further investigation into the specific molecular targets and optimization of the delivery system, as suggested by the nanoemulsion formulation of C3, could enhance the therapeutic potential of these this compound-based compounds.
References
A Comparative Analysis of (4-Chlorophenylthio)acetic Acid and Other Thioacetic Acid Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (4-Chlorophenylthio)acetic acid and other thioacetic acid derivatives, focusing on their biological activities and potential therapeutic applications. While direct comparative studies are limited, this document synthesizes available data from various sources to offer insights into their structure-activity relationships. The information presented herein is intended to guide further research and development in this promising area of medicinal chemistry.
Introduction to Thioacetic Acid Derivatives
Thioacetic acid and its derivatives are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a sulfur atom imparts unique physicochemical properties that can influence the pharmacological profile of these molecules. This compound, a prominent member of this class, has been investigated for its potential anti-inflammatory and anticancer properties. This guide compares its performance with other thioacetic acid derivatives, including unsubstituted and alternatively substituted analogues.
Comparative Analysis of Biological Activity
The biological activities of this compound and its derivatives are often attributed to their ability to modulate inflammatory pathways and induce cytotoxic effects in cancer cells. This section presents a comparative overview of their anti-inflammatory and anticancer activities based on available experimental data.
Anti-inflammatory Activity
The anti-inflammatory effects of thioacetic acid derivatives are frequently linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a crucial role in prostaglandin synthesis during inflammation. The substitution pattern on the phenyl ring significantly influences the inhibitory potency and selectivity.
Table 1: Comparative in vitro COX-2 Inhibitory Activity of (Phenylthio)acetic Acid Derivatives
| Compound | Substitution on Phenyl Ring | COX-2 IC₅₀ (µM) | Reference Compound | COX-2 IC₅₀ (µM) |
| This compound | 4-Chloro | Data not available from direct comparative studies | Diclofenac | ~0.8-1.5 |
| Phenylthioacetic acid | Unsubstituted | Data not available from direct comparative studies | Celecoxib | ~0.04-0.1 |
| (4-Methylphenylthio)acetic acid | 4-Methyl | Data not available from direct comparative studies | ||
| (4-Methoxyphenylthio)acetic acid | 4-Methoxy | Data not available from direct comparative studies | ||
| (4-Nitrophenylthio)acetic acid | 4-Nitro | Data not available from direct comparative studies |
Note: The IC₅₀ values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. The absence of direct comparative data for this compound highlights a significant research gap.
Structure-Activity Relationship (SAR) Insights: Studies on related aryl acetic acid derivatives suggest that the presence of a halogen, such as chlorine, at the para-position of the phenyl ring can enhance anti-inflammatory activity. This is often attributed to increased lipophilicity and favorable interactions with the active site of the target enzyme.
Anticancer Activity
Several thioacetic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Table 2: Comparative in vitro Cytotoxicity of (Phenylthio)acetic Acid Derivatives against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| This compound | Data not available | Data not available | Cisplatin | Varies (cell line dependent) |
| Phenylthioacetic acid | Data not available | Data not available | Doxorubicin | Varies (cell line dependent) |
| Related Thioacetic Acid Derivatives | Various | Varies |
Note: The lack of specific cytotoxicity data for this compound and its direct analogues in publicly available literature underscores the need for further investigation into their anticancer potential.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of thioacetic acid derivatives.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a solution of arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric probe).
-
Compound Preparation: Dissolve the test compounds and a reference inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
Add the reaction buffer, enzyme, and test compound/reference inhibitor to the wells of a 96-well plate.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Add the detection reagent.
-
-
Data Acquisition: Measure the signal (e.g., fluorescence) at appropriate wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the ability of a test compound to reduce the viability of cancer cells.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Prepare stock solutions of the test compounds and a reference cytotoxic drug (e.g., doxorubicin) in a suitable solvent. Prepare serial dilutions in the culture medium.
-
Assay Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the test compounds or reference drug.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional period (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
-
Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Many anti-inflammatory and anticancer agents exert their effects by modulating this pathway.
Validating the Mechanism of Action of Thioacetic Acid Analogs as PPAR Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of two thioacetic acid analogs, (4-Chlorophenylthio)acetic acid and Tetradecylthioacetic acid (TTA), as activators of Peroxisome Proliferator-Activated Receptors (PPARs). Due to the limited publicly available data on this compound, this guide utilizes data from the closely related and well-characterized pan-PPAR agonist, Tetradecylthioacetic acid (TTA), and the selective PPARα agonist, Clofibric Acid, to illustrate the validation of their mechanism of action.
The activation of PPARs, a family of nuclear receptors comprising three subtypes (PPARα, PPARγ, and PPARδ), is a key mechanism for regulating lipid and glucose metabolism. Compounds that can modulate the activity of these receptors are of significant interest in the development of therapeutics for metabolic diseases.
Comparative Analysis of PPAR Agonist Activity
The primary method to validate the mechanism of action of a suspected PPAR agonist is to determine its activity and selectivity towards the different PPAR subtypes. This is typically achieved through in vitro transactivation assays.
Table 1: Comparative PPAR Transactivation Activity of TTA and Alternative Agonists
| Compound | PPAR Subtype | Agonist Type | EC50 (µM) | Maximum Activation (Fold Induction) | Reference Compound |
| Tetradecylthioacetic acid (TTA) | PPARα | Pan-Agonist | ~1-10 | Not specified | Fenofibric Acid |
| PPARγ | >100 | Lower than PPARα/δ | Rosiglitazone | ||
| PPARδ | ~1-10 | Not specified | GW501516 | ||
| Clofibric Acid | PPARα | Selective Agonist | ~50 | Not specified | WY14643 |
| PPARγ | Inactive | No activation | Rosiglitazone | ||
| PPARδ | Inactive | No activation | GW501516 | ||
| Rosiglitazone | PPARγ | Selective Agonist | ~0.03 | High | - |
| GW501516 | PPARδ | Selective Agonist | ~0.001 | High | - |
Note: The data for TTA and Clofibric Acid are compiled from various in vitro studies. EC50 values can vary depending on the specific cell line and assay conditions used.
The data indicates that TTA acts as a pan-agonist with a preference for PPARα and PPARδ, while Clofibric Acid is selective for PPARα. This difference in selectivity is a crucial aspect of their mechanism of action and potential therapeutic applications.
Validation of Downstream Gene Expression
Activation of PPARs leads to the regulation of target genes involved in lipid metabolism. Quantitative Polymerase Chain Reaction (qPCR) is a standard method to measure the changes in the expression of these genes in response to treatment with a PPAR agonist.
Table 2: Effect of TTA on the Expression of PPAR Target Genes in HepG2 Cells
| Gene | Function | Fold Change (TTA vs. Control) | PPAR Subtype Primarily Responsible |
| CPT1A | Carnitine palmitoyltransferase 1A, fatty acid oxidation | Increased | PPARα |
| FABP4 | Fatty acid binding protein 4, fatty acid uptake and transport | Increased | PPARγ |
| ANGPTL4 | Angiopoietin-like 4, lipid metabolism regulation | Increased | PPARα, PPARδ |
These results demonstrate that TTA upregulates the expression of genes known to be regulated by PPARs, further validating its mechanism of action as a PPAR agonist.
Experimental Protocols
PPAR Transactivation Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to activate a specific PPAR subtype.
Principle: Cells are transiently co-transfected with two plasmids: an expression vector for a specific human PPAR subtype (e.g., PPARα, PPARγ, or PPARδ) and a reporter vector containing a PPAR response element (PPRE) upstream of a luciferase gene. If the test compound activates the expressed PPAR, the PPAR/RXR heterodimer binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.
Detailed Methodology:
-
Cell Culture: Human hepatoma cells (HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are seeded in 24-well plates. After 24 hours, cells are co-transfected with a PPAR expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A β-galactosidase expression plasmid is often co-transfected to normalize for transfection efficiency.
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO).
-
Cell Lysis and Luciferase Assay: After 24 hours of incubation with the compound, cells are washed with PBS and lysed. The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate. β-galactosidase activity is also measured to normalize the luciferase readings.
-
Data Analysis: The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells. The EC50 value is determined by plotting the fold induction against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative PCR (qPCR) for PPAR Target Gene Expression
This method is used to quantify the changes in mRNA levels of PPAR target genes.
Principle: Total RNA is extracted from cells treated with the test compound. The RNA is then reverse-transcribed into complementary DNA (cDNA). qPCR is performed using specific primers for the target genes (e.g., CPT1A, FABP4) and a reference gene (e.g., GAPDH). The amount of amplified DNA is quantified in real-time using a fluorescent dye.
Detailed Methodology:
-
Cell Culture and Treatment: HepG2 cells are seeded in 6-well plates and grown to confluence. The cells are then treated with the test compound or vehicle control for 24 hours.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit. The quality and quantity of the RNA are assessed using a spectrophotometer.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR: The qPCR reaction is set up with the cDNA template, forward and reverse primers for the target and reference genes, and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression level is normalized to the reference gene and then to the vehicle control.
Visualizations
peer-reviewed studies on the biological effects of (4-Chlorophenylthio)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Peer-reviewed studies on the specific biological effects of (4-Chlorophenylthio)acetic acid are limited. This guide provides a comparative analysis based on available safety data and the known biological activities of structurally related compounds, such as other thio-substituted fatty acids. The information presented herein is intended to serve as a starting point for further research.
Toxicological Profile
Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[1] The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Table 1: Summary of Toxicological Data for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Source: Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]
Potential Biological Activity and Comparison with Alternatives
While direct studies on this compound are scarce, its structural similarity to other thio-substituted fatty acids suggests potential biological activities. A notable analogue, tetradecylthioacetic acid (TTA), is a known pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs).[2] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism, inflammation, and cell differentiation.[2][3]
Table 2: Comparative Overview of this compound and a Structurally Related Compound
| Compound | Known Biological Effects | Potential Mechanism of Action |
| This compound | Irritant (skin, eyes, respiratory tract).[1] Other biological effects are not well-documented. | Hypothesized: Potential PPAR agonist due to structural similarity to other thio-substituted fatty acids. |
| Tetradecylthioacetic acid (TTA) | Anti-adiposity, improved insulin sensitivity, antioxidant properties, anti-inflammatory action, induction of apoptosis in proliferating cells.[2] | Pan-Peroxisome Proliferator-Activated Receptor (PPAR) agonist.[2] |
Based on the activity of TTA, it is plausible that this compound could modulate metabolic pathways. However, this requires experimental validation.
Proposed Experimental Protocols
To elucidate the biological effects of this compound, the following experimental protocols are proposed, based on methodologies used for studying related compounds.
3.1. In Vitro PPAR Activation Assay
-
Objective: To determine if this compound can activate PPARα, PPARγ, and PPARδ/β isoforms.
-
Methodology:
-
Cell Culture: Utilize a suitable cell line (e.g., HEK293T or HepG2) co-transfected with expression vectors for the full-length human PPAR subtype and a luciferase reporter gene under the control of a PPAR response element (PPRE).
-
Treatment: Treat the transfected cells with varying concentrations of this compound. Include a known PPAR agonist (e.g., rosiglitazone for PPARγ) as a positive control and a vehicle control (e.g., DMSO).
-
Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the relative luciferase activity against the compound concentration to determine the EC50 value.
-
3.2. In Vivo Study of Metabolic Effects in a Rodent Model
-
Objective: To investigate the in vivo effects of this compound on lipid metabolism and insulin sensitivity in a diet-induced obesity mouse model.
-
Methodology:
-
Animal Model: Use C57BL/6J mice fed a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.
-
Treatment: Administer this compound orally via gavage at different doses for a specified period (e.g., 4 weeks). Include a vehicle control group and a positive control group treated with a known PPAR agonist.
-
Metabolic Phenotyping:
-
Monitor body weight and food intake regularly.
-
Perform glucose and insulin tolerance tests at the end of the treatment period.
-
Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
-
-
Tissue Analysis: At the end of the study, harvest tissues (liver, adipose tissue, skeletal muscle) for gene expression analysis (e.g., qPCR for PPAR target genes) and histological examination.
-
Visualizations
Caption: Hypothesized PPAR signaling pathway for this compound.
Caption: Proposed experimental workflow for investigating biological effects.
References
Reproducibility of Experimental Results Involving (4-Chlorophenylthio)acetic Acid: A Review of Available Data
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative overview of the available experimental data concerning (4-Chlorophenylthio)acetic acid, with a focus on its synthesis and potential biological applications. However, a comprehensive analysis of the reproducibility of its biological effects is currently hampered by a notable scarcity of published research with detailed, quantitative experimental data.
This compound is a chemical compound that has been identified primarily as a synthetic intermediate in various chemical processes. While its potential applications have been alluded to in patent literature, detailed, peer-reviewed studies elucidating its specific biological activities and the reproducibility of these effects are limited.
Synthesis and Chemical Properties
This compound can be synthesized through the reaction of 4-chlorothiophenol with sodium chloroacetate.[1] One documented synthesis method involves the reaction of 4-chlorothiophenol with sodium hydroxide and sodium chloroacetate, which is prepared in situ by neutralizing chloroacetic acid with sodium hydroxide.[1] The resulting this compound can then be used in further chemical reactions. For instance, it has been used as a precursor in the synthesis of 4-chlorophenyl tribromomethyl sulfone, a compound investigated for potential pesticidal activity.[1]
A detailed experimental protocol for the synthesis of this compound is provided below, based on available literature.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a described method for the synthesis of precursors for potential pesticides.[1][2]
Materials:
-
4-chlorothiophenol
-
Chloroacetic acid
-
Sodium hydroxide (50% w/w aqueous solution)
-
Water
Procedure:
-
Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with a 50% w/w aqueous solution of sodium hydroxide.
-
In a separate reaction vessel, dissolve 4-chlorothiophenol in a 50% w/w aqueous solution of sodium hydroxide with stirring.
-
Add the prepared sodium chloroacetate solution to the stirred solution of 4-chlorothiophenol.
-
Heat the resulting mixture to reflux for a period of 4 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the collected solid with water to remove any inorganic impurities.
-
Dry the purified solid to obtain this compound.
Note: The purity of the synthesized compound should be verified using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.
Potential Biological Applications and Lack of Reproducible Data
Patent literature suggests potential roles for this compound in drug development. It has been listed as a potential inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes implicated in various cellular processes.[3][4][5][6] Specifically, it is mentioned in the context of developing inhibitors for PTPN2, a target for potentiating immune activity.[5] Additionally, it has been used in the synthesis of colchicine derivatives with potential anticancer activity.[7]
The absence of such data makes it impossible to construct a meaningful comparison guide on the reproducibility of its experimental results. For the scientific community to evaluate the potential of this compound, further research is required to:
-
Characterize its specific biological targets.
-
Publish detailed protocols for in vitro and in vivo studies.
-
Provide quantitative data on its efficacy and potency.
-
Compare its activity with that of other known compounds with similar targets.
Logical Workflow for Future Research
To address the current knowledge gap, a structured research approach is necessary. The following diagram illustrates a logical workflow for future investigations into the biological activity and reproducibility of this compound.
Caption: Proposed workflow for investigating this compound.
References
- 1. BJOC - Derivatives of phenyl tribromomethyl sulfone as novel compounds with potential pesticidal activity [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. US9340574B2 - Inhibitors of protein tyrosine phosphatases - Google Patents [patents.google.com]
- 4. WO2010118241A2 - Inhibitors of protein tyrosine phosphatases - Google Patents [patents.google.com]
- 5. WO2021119554A1 - Compositions and methods for potentiating immune activity - Google Patents [patents.google.com]
- 6. US9217012B2 - Inhibitors of protein tyrosine phosphatases - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 2-Chloroisophthalic Acid|High-Purity Research Chemical [benchchem.com]
Safety Operating Guide
Navigating the Disposal of (4-Chlorophenylthio)acetic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Proper disposal of (4-Chlorophenylthio)acetic acid is critical not only for regulatory compliance but also for ensuring a safe laboratory environment. This guide provides a comprehensive, step-by-step approach to managing this compound, from immediate handling precautions to final disposal procedures. Adherence to these protocols is essential to mitigate risks and uphold safety standards in advanced research settings.
This compound , a chlorinated organosulfur compound, requires careful handling due to its hazardous properties. It is classified as a substance that causes skin and eye irritation and may lead to respiratory irritation.[1] Therefore, all disposal procedures must be executed with precision, treating the substance as hazardous waste.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, it is imperative to be familiar with the information provided in its Safety Data Sheet (SDS).
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible.
Personal Protective Equipment (PPE): A thorough risk assessment should precede any handling of this chemical. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles of the compound, which is a known eye irritant.[1] |
| Hand | Nitrile or neoprene gloves. It is crucial to check the glove manufacturer's chemical resistance chart for compatibility.[2][3][4] | Provides a barrier against skin contact. Given that this is a chlorinated organic compound, standard latex gloves may not offer sufficient protection.[3] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling. |
| Body | A laboratory coat, preferably one that is chemical-resistant. | Prevents contact with clothing and skin. |
| Respiratory | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood. | Protects against inhalation of the compound, which can cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never discharge it into the sanitary sewer system or dispose of it as regular trash.[5] Due to its classification as a halogenated organic compound, it must be segregated into a specific hazardous waste stream. In-laboratory treatment, such as neutralization, is not recommended due to the compound's combined hazards and the potential for creating unforeseen reactive byproducts.[5][6]
1. Waste Segregation:
-
This compound waste must be collected separately from non-halogenated organic waste.[7][8]
-
Do not mix this waste with other incompatible waste streams such as strong bases, oxidizers, or mineral acids.[9]
2. Waste Collection and Containerization:
-
Solid Waste: Collect uncontaminated solid this compound waste in a dedicated, clearly labeled, and sealable wide-mouth container made of a compatible material (e.g., HDPE - high-density polyethylene).
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for cleaning up small spills, should be placed in the same solid waste container.
-
Liquid Waste (Solutions): If the compound is in a solvent, it must be collected in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids . The container should have a screw cap and be made of a material compatible with the solvent used.
3. Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The appropriate hazard pictograms (e.g., irritant).
-
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
The SAA should be a well-ventilated area, away from sources of ignition and incompatible materials.
-
Secondary containment (such as a larger, chemically resistant tray or bin) is required for liquid waste containers to contain any potential leaks.
5. Final Disposal:
-
Do not accumulate large quantities of waste.
-
Once the container is full or if it has been in storage for a prolonged period (check your institution's guidelines), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the overall experimental workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Caption: Overall workflow from preparation to disposal.
References
- 1. Page loading... [guidechem.com]
- 2. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. foxscientific.com [foxscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. bucknell.edu [bucknell.edu]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for (4-Chlorophenylthio)acetic acid
This guide provides immediate, essential safety and logistical information for handling (4-Chlorophenylthio)acetic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical.
This compound is a compound that causes skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Adherence to the following procedures is critical for personal safety and to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. The selection of specific PPE should be based on a risk assessment of the procedures to be performed.
| Protection Type | Specific Recommendations | Standard/Source |
| Eye and Face Protection | Wear chemical safety goggles with side-shields. | EN 166 or NIOSH approved[1][3] |
| Skin Protection | Wear impervious clothing, such as a lab coat, to prevent skin contact. | Good Laboratory Practice[1] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and replaced if damaged. | Good Laboratory Practice[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, use a NIOSH-approved respirator. | NIOSH or EN 149 approved[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.[4]
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly and accurately labeled.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols during handling.[1]
-
Wash hands thoroughly after handling the substance.[3]
3. Spill and Exposure Response:
-
Spill: In the event of a spill, evacuate personnel from the immediate area.[1] Wear appropriate PPE, including respiratory protection.[1] Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled, and closed container for disposal.[1][5]
-
Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[3] If skin irritation persists, seek medical attention.[3]
-
Eye Contact: If the substance enters the eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if eye irritation persists.[3]
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing.[1][3] If the person feels unwell, call a poison center or doctor.[1][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a chemically resistant and sealable container for waste collection. Ensure the waste container is kept closed except when adding waste.
-
Disposal Route: Dispose of the hazardous waste through an approved and licensed waste disposal company.[3][6] Do not dispose of this chemical down the drain or in the regular trash.[1] Follow all local, state, and federal regulations for chemical waste disposal.[6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







